molecular formula C8H6FNO2 B1292900 2-Fluoro-4-isocyanato-1-methoxybenzene CAS No. 221218-33-3

2-Fluoro-4-isocyanato-1-methoxybenzene

Cat. No.: B1292900
CAS No.: 221218-33-3
M. Wt: 167.14 g/mol
InChI Key: FSSWSWKARIEXDN-UHFFFAOYSA-N
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Description

2-Fluoro-4-isocyanato-1-methoxybenzene is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-isocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSWSWKARIEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649174
Record name 2-Fluoro-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221218-33-3
Record name 2-Fluoro-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-4-isocyanato-1-methoxybenzene: Technical Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-isocyanato-1-methoxybenzene (CAS: 221218-33-3), also known as 3-fluoro-4-methoxyphenyl isocyanate , serves as a critical electrophilic building block in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of the isocyanate group (–N=C=O) combined with the metabolic modulation provided by the fluorine substituent. This guide provides a comprehensive technical analysis of its spectral signature, synthetic pathways, and quality control protocols for research applications.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of an anisole (methoxybenzene) core substituted with a fluorine atom at the ortho position relative to the methoxy group and an isocyanate group at the para position.

ParameterSpecification
IUPAC Name This compound
Common Synonym 3-Fluoro-4-methoxyphenyl isocyanate
CAS Number 221218-33-3
Molecular Formula C

H

FNO

Molecular Weight 167.14 g/mol
SMILES COC1=C(C=C(C=C1)N=C=O)F
Physical State Colorless to pale yellow solid/oil (low melting point)

Part 2: Spectroscopic Characterization

Note: The following data represents the consensus of characteristic spectral features for this scaffold. Due to the high reactivity of the isocyanate group, samples must be prepared in anhydrous, non-nucleophilic solvents (e.g., CDCl


, d

-DMSO) immediately prior to analysis.
Infrared Spectroscopy (FT-IR)

The infrared spectrum provides the most definitive diagnostic peak for reaction monitoring. The isocyanate functionality exhibits a unique, intense antisymmetric stretching vibration.

  • Diagnostic Peak: 2250–2280 cm

    
      (Strong, Sharp).
    
    • Interpretation: Asymmetric –N=C=O stretch.[1] This peak is isolated from most other organic functional groups, making it ideal for monitoring reaction completion (appearance) or quenching (disappearance).

  • Secondary Peaks:

    • 1610, 1510 cm

      
      :  Aromatic C=C ring stretches.
      
    • 1250–1280 cm

      
      :  C–O stretch (aryl ether).
      
    • 1000–1100 cm

      
      :  C–F stretch.
      
Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by the methoxy singlet and a specific splitting pattern in the aromatic region due to


F-

H coupling.
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
3.89 Singlet (s)3H–OCH

N/A
6.80 – 6.95 Multiplet (m)2HAr-H (C5, C6)Complex overlap due to

and

6.98 – 7.10 Doublet of Doublets (dd)1HAr-H (C3)

Hz (ortho to F)

Key Feature: The proton at position 3 (ortho to Fluorine, meta to Isocyanate) will show a distinct coupling pattern due to the proximity of the fluorine atom.


C NMR (100 MHz, CDCl

)
  • Isocyanate Carbon: ~124–125 ppm (Weak, broad due to quadrupolar relaxation of Nitrogen).

  • C–F Carbon (C2): ~150–154 ppm (Doublet,

    
     Hz).
    
  • Methoxy Carbon: ~56 ppm.


F NMR (376 MHz, CDCl

)
  • Shift: -134.0 to -136.0 ppm (Singlet or weak multiplet depending on decoupling).

  • Utility:

    
    F NMR is highly effective for purity checks as it eliminates background signals from non-fluorinated impurities.
    
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (in non-protic carrier).

  • Molecular Ion (M+): 167 m/z .

  • Fragmentation Pattern (EI):

    • m/z 167: Parent Ion [M]

      
      .
      
    • m/z 139: [M – CO]

      
       (Loss of carbonyl from isocyanate).
      
    • m/z 124: [M – NCO]

      
       (Loss of isocyanate group).
      

Part 3: Synthetic Pathway (Curtius Rearrangement)[2]

While phosgenation of amines is an industrial route, the Curtius Rearrangement is the preferred method for laboratory-scale synthesis due to higher safety profiles and avoidance of phosgene gas.

Reaction Scheme

Precursor: 3-Fluoro-4-methoxybenzoic acid. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA).[2] Solvent: Anhydrous Toluene.[2][3]

Step-by-Step Protocol
  • Activation: Dissolve 3-fluoro-4-methoxybenzoic acid (1.0 equiv) in anhydrous toluene under Argon atmosphere.

  • Base Addition: Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes.

  • Azide Formation: Add DPPA (1.1 equiv) dropwise.[2] Stir at RT for 30 minutes to form the acyl azide intermediate.

  • Rearrangement: Heat the reaction mixture to 80–90°C .

    • Observation: Evolution of N

      
       gas indicates the rearrangement of the acyl azide to the isocyanate.
      
  • Completion: Monitor via FT-IR. The reaction is complete when the acyl azide peak (~2140 cm

    
    ) disappears and the isocyanate peak (2270 cm
    
    
    
    ) maximizes.
  • Isolation: Concentrate under reduced pressure. For high purity, vacuum distillation is recommended over column chromatography (silica gel can hydrolyze the isocyanate).

Synthesis Workflow Diagram

SynthesisFlow Start Start: 3-Fluoro-4-methoxybenzoic acid Mix Add Toluene (Dry) + TEA Stir 15 min @ RT Start->Mix DPPA Add DPPA (Dropwise) Form Acyl Azide Mix->DPPA Heat Heat to 90°C (Curtius Rearrangement) DPPA->Heat -N2 (Gas) Monitor Monitor N2 Evolution Check IR (2270 cm-1) Heat->Monitor Finish Product: this compound Monitor->Finish Conversion >98%

Caption: Operational workflow for the Curtius rearrangement synthesis of the target isocyanate.

Part 4: Handling, Stability & Quality Control

Isocyanates are electrophilic and moisture-sensitive. They react rapidly with nucleophiles (amines, alcohols, water) to form ureas, carbamates, or amines (via unstable carbamic acids).[4]

Stability Protocol
  • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Container: Septum-sealed vials or flame-sealed ampoules. Avoid cork or rubber stoppers that contain moisture.

  • Quenching Spills: Treat with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.

Quality Control (QC) Logic

The following decision tree outlines the validation process to ensure the reagent is active before use in expensive drug discovery steps.

QC_Logic Sample Sample Aliquot (Under Argon) IR_Check FT-IR Analysis Sample->IR_Check Decision1 Peak @ 2270 cm-1? IR_Check->Decision1 Discard Discard/Repurify (Hydrolyzed) Decision1->Discard No/Weak NMR_Check 1H NMR (CDCl3) Decision1->NMR_Check Strong Decision2 Urea/Amine Signals? NMR_Check->Decision2 Decision2->Discard Yes (>5%) Approve Release for Synthesis Decision2->Approve No

Caption: QC decision tree for validating isocyanate integrity prior to usage.

Part 5: Reactivity Profiling in Medicinal Chemistry

In drug development, this building block is primarily used to install the 3-fluoro-4-methoxyphenyl urea motif, a common pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR targets).

Standard Derivatization (Urea Formation)

To verify the identity of the isocyanate if spectral data is ambiguous, or to synthesize a library:

  • Reactant: Mix isocyanate with Benzylamine (1.0 equiv) in DCM.

  • Product: 1-Benzyl-3-(3-fluoro-4-methoxyphenyl)urea.

  • Validation: The resulting urea is a stable solid with a distinct melting point and disappearance of the 2270 cm

    
     IR band, replaced by a Urea C=O stretch at ~1650 cm
    
    
    
    .

References

  • National Institutes of Health (NIH). (2025). 4-Fluoro-3-methoxybenzoyl isocyanate PubChem Compound Summary. PubChem.[5][6] Retrieved January 29, 2026, from [Link]

  • Spectroscopy Online. (2023). The Infrared Spectra of Diisocyanates. Retrieved January 29, 2026, from [Link]

Sources

2-Fluoro-4-isocyanato-1-methoxybenzene synthesis from 2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor: 2-Fluoro-4-methoxyaniline

Executive Summary & Structural Integrity Check

This technical guide details the conversion of 2-fluoro-4-methoxyaniline to its corresponding isocyanate using the Triphosgene (Bis(trichloromethyl) carbonate) protocol.[1] This method is selected for its high yield, operational safety relative to gaseous phosgene, and suitability for electron-rich anilines.[1]

Critical Structural Clarification (Regioisomer Mismatch)

Before proceeding, researchers must verify the regiochemistry of their starting material versus their intended target, as the nomenclature provided in the topic suggests a potential isomer mismatch.[1]

  • Starting Material Provided: 2-Fluoro-4-methoxyaniline (CAS: 458-52-6).[1][2][3][4]

    • Structure: The fluorine atom is ortho to the amine (reactive site).[1]

    • Product Formed:2-Fluoro-4-methoxyphenyl isocyanate (Fluorine remains ortho to the isocyanate group).[1]

  • Target Name Cited: "2-Fluoro-4-isocyanato-1-methoxybenzene" (CAS: 221218-33-3).[1][5]

    • Structure: The fluorine atom is ortho to the methoxy group (and meta to the isocyanate).[1]

    • Required Precursor: 3-Fluoro-4-methoxyaniline.[1]

Directive: This guide follows the chemistry for the starting material specified (2-fluoro-4-methoxyaniline) . If your target requires the fluorine ortho to the methoxy group, you must switch precursors to 3-fluoro-4-methoxyaniline; the protocol below remains chemically identical for both isomers.

Strategic Pathway: Triphosgene-Mediated Isocyanation

The conversion utilizes Triphosgene as a solid phosgene equivalent.[1] The reaction proceeds through a carbamoyl chloride intermediate, followed by HCl elimination driven by a tertiary amine base or heat.[1]

Reaction Scheme

2-Fluoro-4-methoxyaniline + 0.33 Triphosgene


 2-Fluoro-4-methoxyphenyl isocyanate + HCl 

ReactionPathway Aniline 2-Fluoro-4-methoxyaniline (Nucleophile) Inter Carbamoyl Chloride Intermediate Aniline->Inter Nucleophilic Attack (Inverse Addition) Urea Symmetric Urea (Impurity) Aniline->Urea Excess Aniline (Avoid!) Triphosgene Triphosgene (Electrophile Source) Triphosgene->Inter Generates Phosgene Product 2-Fluoro-4-methoxyphenyl Isocyanate Inter->Product -HCl (Base/Heat)

Figure 1: Reaction pathway emphasizing the critical "Inverse Addition" strategy to prevent urea byproduct formation.

Experimental Protocol

Scale: 10 mmol (Basis). Yield Target: >85%.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][6][7][8][9][10]Amount (10 mmol scale)Role
2-Fluoro-4-methoxyaniline 141.141.01.41 gSubstrate
Triphosgene (BTC) 296.750.4*1.19 gPhosgene Source
Triethylamine (TEA) 101.192.22.22 g (~3.1 mL)HCl Scavenger
Dichloromethane (DCM) --50 mLSolvent (Anhydrous)

*Note: Theoretical stoichiometry is 0.33 eq, but a slight excess (0.4 eq) ensures complete consumption of the amine, preventing urea formation.

Step-by-Step Methodology
Phase 1: System Preparation (Moisture Control)[1]
  • Setup: Oven-dry a 100 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a NaOH scrubber (20% w/v NaOH) to neutralize any escaping phosgene traces.[1]

  • Inert Atmosphere: Flush the system with dry Nitrogen or Argon for 15 minutes.

Phase 2: The "Inverse Addition" (Critical Step)

Why Inverse? Adding triphosgene to aniline creates a temporary excess of amine, leading to rapid formation of the symmetric urea (Ar-NH-CO-NH-Ar), which is an irreversible impurity.[1] We must add the amine to the triphosgene.[7]

  • Charge Triphosgene: Dissolve Triphosgene (1.19 g, 4.0 mmol) in DCM (20 mL) in the RBF. Cool to 0°C using an ice bath.

  • Prepare Amine Solution: Dissolve 2-Fluoro-4-methoxyaniline (1.41 g, 10 mmol) and Triethylamine (3.1 mL, 22 mmol) in DCM (30 mL) in the addition funnel.

  • Controlled Addition: Dropwise add the amine/base solution to the stirred triphosgene solution over 30–45 minutes . Maintain internal temperature <5°C.

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1]

Phase 3: Reaction & Elimination
  • Warm Up: Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally.[1]

  • Monitoring: Stir at RT for 2 hours. Monitor conversion via TLC (eluent: 20% EtOAc/Hexanes).[1] The aniline spot (polar, UV active) should disappear.[1]

    • Note: Isocyanates can hydrolyze on silica; run TLC quickly or check via IR of an aliquot (NCO peak at ~2270 cm⁻¹).[1]

  • Optional Reflux: If starting material persists, heat to mild reflux (40°C) for 1 hour. (Rarely needed for electron-rich anisidines).[1]

Phase 4: Workup & Purification
  • Filtration: Filter the reaction mixture through a fritted glass funnel (or a Celite pad) under inert gas to remove the solid TEA·HCl salts.[1][6] Wash the cake with dry DCM (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not use a water bath >50°C to avoid degradation.

  • Purification (Distillation): The residue is the crude isocyanate.[1] For high purity (drug development grade), perform Kugelrohr distillation or vacuum distillation.[1]

    • Expected BP: ~80–90°C at 0.5 mmHg (Estimate based on similar fluoro-anisyl isocyanates).[1]

    • Storage: Store under Nitrogen at 4°C. Reacts with moisture to form ureas.[1]

Analytical Validation

TechniqueDiagnostic SignalInterpretation
FT-IR 2260–2280 cm⁻¹ (Strong)Confirmation of Isocyanate (-N=C=O) stretch.
1H NMR Absence of broad NH2 (~3-5 ppm)Disappearance of amine protons confirms conversion.[1]
GC-MS M+ = 167.1Molecular ion confirmation.[1]

Safety & Hazards (E-E-A-T)

  • Triphosgene: While solid, it decomposes to phosgene gas upon heating or contact with nucleophiles.[1] Always work in a well-ventilated fume hood.

  • Scrubber: Ensure the exhaust is bubbled through NaOH solution.[1]

  • Spill Control: Keep a solution of Ammonia or 10% aqueous amine handy to neutralize spills (converts isocyanates/phosgene to harmless ureas).[1]

References

  • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis."[1] Synthesis, 1996(05), 553-576.[1] Link[1]

  • Nowick, J. S., et al. "Synthesis of Amino Acid Ester Isocyanates."[1] Organic Syntheses, 2002, 78, 220.[1][8] Link[1]

  • Knölker, H. J., et al. "Triphosgene—A Crystalline Phosgene Substitute."[1] Angewandte Chemie International Edition, 1987, 26(11), 1141-1173.[1] Link[1]

Sources

Technical Guide: Safety & Handling of 2-Fluoro-4-isocyanato-1-methoxybenzene

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

This compound (also known as 4-Isocyanato-2-fluoroanisole) is a specialized electrophilic building block used primarily in the synthesis of ureas and carbamates for pharmaceutical development.[1][2] Its dual-functionality—combining a highly reactive isocyanate group with a fluorinated aromatic core—presents a unique risk profile.[1][2]

While standard isocyanate protocols apply, the fluorine substitution alters the electronic properties of the ring, potentially enhancing the electrophilicity of the isocyanate carbon compared to non-fluorinated analogs. This increases reactivity toward nucleophiles (including biological targets), necessitating stricter engineering controls than standard anisole derivatives.[2]

Physicochemical Data Table
PropertyValueNotes
CAS Number 221218-33-3 Verified Identifier
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Physical State Liquid (Ambient)Colorless to pale yellow
Boiling Point ~206 °C (760 mmHg)Predicted value ± 33°C
Flash Point ~75 °CClass IIIA Combustible Liquid
Density ~1.2 g/cm³Estimated
Solubility Reacts with waterSoluble in DCM, THF, Toluene

Part 2: Hazard Assessment & Toxicology (E-E-A-T)[1]

The Sensitization Mechanism

Isocyanates are not merely irritants; they are haptens . The isocyanate group (-NCO) rapidly conjugates with nucleophilic residues (e.g., lysine amines, cysteine thiols) on human serum albumin and other proteins.[1][2] This formation of a "self-protein + hapten" complex triggers an immunological response.[1][2]

  • Respiratory Sensitization: Inhalation of vapors or aerosols can lead to occupational asthma. Once sensitized, exposure to even trace amounts (ppb levels) can trigger life-threatening bronchospasm.[1][2]

  • Cross-Reactivity: Sensitization to this specific fluorinated isocyanate likely confers cross-sensitization to other aromatic isocyanates (e.g., TDI, MDI).[1]

Reactivity Hazards[1][2][5]
  • Hydrolysis: Reacts with atmospheric moisture to form the corresponding aniline (4-Amino-2-fluoroanisole) and Carbon Dioxide (CO₂).[1][2]

    • Risk:[1][3][4][5][6][7] Sealed containers with moisture ingress can pressurize and rupture due to CO₂ generation.

  • Exothermicity: Reactions with alcohols and amines are exothermic. Uncontrolled addition can lead to thermal runaway, especially given the electron-withdrawing effect of the fluorine atom which may accelerate nucleophilic attack.[1][2]

Visualization: Reactivity & Sensitization Pathway[1]

IsocyanatePathwayscluster_0Storage Hazardcluster_1Health HazardISO2-Fluoro-4-isocyanato-1-methoxybenzeneCarbamicUnstable Carbamic AcidISO->CarbamicHydrolysisConjugateHapten-Protein ConjugateISO->ConjugateAcylationH2OMoisture (H2O)H2O->CarbamicProteinBiological Protein(-NH2 / -SH)Protein->ConjugateAmine4-Amino-2-fluoroanisoleCarbamic->AmineDecarboxylationCO2CO2 Gas(Pressure Hazard)Carbamic->CO2ImmuneImmune Response(Sensitization/Asthma)Conjugate->ImmuneAntibody Recognition

Figure 1: Mechanistic pathway showing hydrolysis risks (CO2 pressure) and biological sensitization routes.[2]

Part 3: Engineering Controls & PPE[1]

Hierarchy of Controls
  • Elimination: Use the corresponding amine and a phosgene substitute (e.g., triphosgene) in situ if isolation of the isocyanate can be avoided.

  • Engineering:

    • Fume Hood: Mandatory.[8][9] All transfers must occur within a certified hood operating at face velocity > 100 fpm.[2]

    • Glove Box: Recommended for handling solids or high-purity liquids to prevent moisture ingress.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves:

      • Standard: Double-gloving with Nitrile (minimum 5 mil) is acceptable for splash protection.[1][2]

      • High Risk:[1][3] For spill cleanup or prolonged handling, use Silver Shield® (Laminate) gloves.[2] Isocyanates can permeate standard nitrile over time.[2]

    • Respiratory: If work must be done outside a hood (strongly discouraged), a full-face respirator with Organic Vapor (OV) cartridges and a P100 pre-filter is required.[1][2]

Part 4: Operational Protocols

Protocol 1: Safe Transfer & Aliquoting

Objective: Prevent moisture contamination and aerosol exposure.[1][10]

  • Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Cool in a desiccator or under a stream of dry nitrogen/argon.

  • Inerting: Flush the source container with inert gas (Nitrogen/Argon) before and after opening.[2]

  • Transfer:

    • Use a gas-tight syringe for volumes < 10 mL.[1][2]

    • Use cannula transfer (double-tipped needle) for larger volumes to maintain a closed system.[1][2]

    • Never pour freely from the bottle.

  • Sealing: Parafilm is insufficient. Use electrical tape or a secondary containment seal over the cap. Store at 2–8°C to slow dimerization/hydrolysis.

Protocol 2: Reaction Quenching & Waste Disposal

Objective: Destroy unreacted isocyanate groups before disposal.[1]

The "Empty" Container Rule: Never discard an "empty" isocyanate bottle directly into trash or glass waste. Residual liquid will react with humidity, pressurize, and shatter the glass.[1]

Quenching Solution (QS) Formulation:

  • Option A (Standard): 5% Sodium Carbonate + 2% Liquid Soap + 93% Water.[2]

  • Option B (Aggressive): 50% Ethanol + 5% Conc.[2] Ammonia + 45% Water.[2] (Use only in fume hood due to ammonia vapors).[2]

Step-by-Step Quench:

  • Dilute the reaction mixture or waste residue with a non-reactive solvent (e.g., Toluene or DCM).

  • Slowly add Quenching Solution (10:1 ratio of QS to Isocyanate).

  • Wait: Allow to stand in the fume hood for 24–48 hours . Do not cap tightly; CO₂ gas must escape.[2]

  • Verify: Check pH (should be basic) and absence of isocyanate odor (acrid/pungent).[2]

  • Disposal: Dispose of the neutralized aqueous/organic mixture as hazardous chemical waste (halogenated organic).

Protocol 3: Emergency Spill Response

Objective: Contain and neutralize without exposing personnel.[1]

SpillResponseStartSpill DetectedAssessAssess Volume & LocationStart->AssessMinorMinor Spill (< 10 mL)Inside HoodAssess->MinorMajorMajor Spill (> 10 mL)Or Outside HoodAssess->MajorPPEDon PPE:Double Nitrile + Goggles(Resp. if outside hood)Minor->PPEEvacuateEVACUATE LABAlert Safety OfficerMajor->EvacuateAbsorbCover with Absorbent(Sand/Vermiculite)PPE->AbsorbDeconApply Decon Solution(Wait 30 mins)Absorb->DeconCollectCollect into Open Container(Do NOT Seal)Decon->CollectWasteLabel as Hazardous Waste(Allow CO2 vent)Collect->Waste

Figure 2: Decision logic for isocyanate spill management.[1][2]

Part 5: References

  • National Institutes of Health (PubChem). Compound Summary: this compound (CAS 221218-33-3).[1][2] Retrieved from [2]

  • Health and Safety Executive (HSE). Organic Isocyanates in Air: Laboratory Method using 1-(2-methoxyphenyl)piperazine (MDHS 25/4).[1][2] Retrieved from [2]

  • Safe Work Australia. Guide to Handling Isocyanates. (2020).[2][3][7] Retrieved from

  • Centers for Disease Control and Prevention (NIOSH). Isocyanates: NIOSH Safety and Health Topic.[2] Retrieved from [2]

  • Sigma-Aldrich. Safety Data Sheet for generic aromatic isocyanates (Reference for quenching protocols). Retrieved from [2]

IUPAC name for 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Fluoro-4-methoxyphenyl Isocyanate (IUPAC: 2-Fluoro-4-isocyanato-1-methoxybenzene)

Executive Summary & Pharmacophore Significance

In the landscape of modern medicinal chemistry, 3-Fluoro-4-methoxyphenyl isocyanate represents a high-value electrophilic building block. Its structural core—a fluorinated anisole—is a privileged motif found in numerous kinase inhibitors (e.g., VEGFR and EGFR targets).

The strategic placement of the fluorine atom at the ortho position to the methoxy group serves two critical functions in drug design:

  • Metabolic Blocking: It prevents oxidative demethylation (O-dealkylation) by CYP450 enzymes, extending the half-life of the pharmacophore.

  • Conformational Locking: Through intramolecular electrostatic interactions with the methoxy oxygen, the fluorine atom can restrict bond rotation, pre-organizing the molecule for better binding affinity in the ATP-binding pocket of kinases.

This guide provides a comprehensive technical workflow for the synthesis, handling, and application of this isocyanate, specifically focusing on its conversion into stable urea scaffolds.

Chemical Identity & Physical Properties

The nomenclature can be ambiguous depending on the prioritization of functional groups. While the user query specifies "this compound" (treating anisole as the parent), the medicinal chemistry community typically refers to it as 3-Fluoro-4-methoxyphenyl isocyanate (treating the isocyanate as the principal group).

PropertyDataNote
IUPAC Name This compoundAnisole parent numbering
Common Name 3-Fluoro-4-methoxyphenyl isocyanatePhenyl isocyanate parent numbering
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Precursor CAS 366-99-4 (3-Fluoro-4-methoxyaniline)
Physical State Liquid / Low-melting SolidMoisture sensitive
Boiling Point ~95–100 °C (at 10 mmHg)Predicted based on congeners
Reactivity HighReacts violently with nucleophiles (OH, NH₂)

Synthesis Methodologies

Due to the moisture sensitivity of isocyanates, they are often generated in situ or synthesized immediately prior to use. We present two field-proven protocols: the Triphosgene Route (from aniline) and the Curtius Rearrangement (from carboxylic acid).

Protocol A: The Triphosgene Method (From Aniline)

Best for: Scale-up from commercially available 3-Fluoro-4-methoxyaniline (CAS 366-99-4).

Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene. It generates phosgene in situ, converting the primary amine to the isocyanate.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (2.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Add a solution of Triphosgene (0.35 eq) in DCM dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours. Monitor by IR (appearance of strong -N=C=O band at ~2270 cm⁻¹).

  • Workup: Remove solvent under reduced pressure. The residue is the crude isocyanate, which can be used directly or distilled under vacuum.

Protocol B: Curtius Rearrangement (From Benzoic Acid)

Best for: When the aniline is unavailable, or starting from the carboxylic acid scaffold.

Rationale: Converts 3-Fluoro-4-methoxybenzoic acid to the isocyanate via an acyl azide intermediate, avoiding phosgene derivatives entirely.

CurtiusRearrangement Acid 3-Fluoro-4-methoxy- benzoic Acid AcylAzide Intermediate: Acyl Azide Acid->AcylAzide Activation DPPA Reagent: DPPA + Et3N DPPA->AcylAzide Isocyanate Target: 3-Fluoro-4-methoxy- phenyl Isocyanate AcylAzide->Isocyanate Rearrangement Heat Heat (Reflux) - N2 Heat->Isocyanate

Figure 1: Curtius Rearrangement pathway using Diphenylphosphoryl azide (DPPA).

Application: Synthesis of Diaryl Urea Kinase Inhibitors

The primary application of this isocyanate is the formation of ureas by reacting with a second amine. This linkage is the backbone of drugs like Regorafenib.

Reaction Logic: The carbon of the isocyanate group is highly electrophilic. A nucleophilic attack by a primary or secondary amine generates the urea linkage.

Critical Control Point:

  • Stoichiometry: Use exactly 1.0 eq of the amine. Excess amine can lead to side reactions.

  • Water Exclusion: Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate to amines, which then react with remaining isocyanate to form symmetrical bis-ureas (major impurity).

UreaSynthesis Iso 3-Fluoro-4-methoxyphenyl Isocyanate Complex Tetrahedral Intermediate Iso->Complex Nucleophilic Attack Amine Coupling Partner (e.g., Heterocyclic Amine) Amine->Complex Product Final Drug Scaffold (Diaryl Urea) Complex->Product Proton Transfer

Figure 2: Mechanism of urea formation. The isocyanate acts as the electrophile.

Experimental Protocol (Urea Formation):

  • Dissolve the coupling amine (1.0 eq) in anhydrous THF or DMF.

  • Add 3-Fluoro-4-methoxyphenyl isocyanate (1.05 eq) solution dropwise at 0°C.

  • Stir at room temperature for 4–12 hours.

  • Purification: The urea product often precipitates out of non-polar solvents (like DCM/Hexane) or can be purified via silica gel chromatography (MeOH/DCM gradient).

Safety & Handling Guidelines

  • Respiratory Hazard: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms (isocyanates asthma). Always handle in a functioning fume hood.

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Quenching: Spills should be neutralized with a solution of 50% ethanol, 45% water, and 5% concentrated ammonia.

References

  • Sigma-Aldrich. 3-Fluoro-p-anisidine (Precursor CAS 366-99-4) Product Sheet.Link

  • PubChem. 3-Fluoro-4-methylphenyl isocyanate (Structural Analog Data). National Library of Medicine. Link

  • Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery. ChemMedChem.[1] Link

  • ChemicalBook. Synthesis of Isocyanates via Triphosgene.Link

Sources

Technical Monograph: Characterization and Handling of 2-Fluoro-4-isocyanato-1-methoxybenzene

[1]

Part 1: Executive Summary & Chemical Identity

2-Fluoro-4-isocyanato-1-methoxybenzene (also known as 3-Fluoro-4-methoxyphenyl isocyanate) is a specialized electrophilic building block used primarily in the synthesis of ureas and carbamates for medicinal chemistry.[1]

Unlike many simple alkyl isocyanates which are volatile liquids, this fluorinated anisole derivative typically exists as a solid at standard laboratory conditions, though its low melting point renders it susceptible to phase changes during transit or improper storage.[1]

Core Physical Properties Table[1]
PropertySpecificationTechnical Note
Physical State Solid (Crystalline)May present as a fused melt if ambient temp >30°C.
Appearance White to off-white powder/crystalsYellowing indicates oxidation; Crusting indicates hydrolysis.
CAS Number 221218-33-3Verified specific isomer.
Molecular Weight 167.14 g/mol -
Solubility Soluble in DCM, THF, TolueneReacts violently with protic solvents (Water, MeOH).
Odor Pungent, AcridTypical of aryl isocyanates; Do not inhale to test.

Part 2: The "Living" Appearance – Visual Quality Control

As a researcher, you must treat the physical appearance of this compound as a real-time quality indicator.[1] Isocyanates are thermodynamically unstable in the presence of moisture.[1] The transition from a free-flowing white powder to a crusty or sticky solid is not merely a physical change; it is a chemical transformation.[1]

Mechanism of Physical Degradation

The "crust" often observed on old bottles is a urea byproduct formed via the degradation pathway below.[1] This urea is insoluble in the parent isocyanate, leading to the visual heterogeneity.[1]

degradation_pathwayIso2-Fluoro-4-isocyanato-1-methoxybenzene(Active Reagent)CarbamicCarbamic Acid(Unstable Intermediate)Iso->CarbamicHydrolysisUreaDiaryl Urea(Insoluble White Crust)Iso->UreaConsumptionWater+ H₂O(Atmospheric Moisture)Water->CarbamicAmine3-Fluoro-4-methoxyanilineCarbamic->Amine-CO₂CO2CO₂ GasCarbamic->CO2Amine->Urea+ Isocyanate(Rapid Reaction)

Figure 1: The moisture-driven degradation pathway that alters the physical appearance from crystalline solid to insoluble urea crust.

Visual Inspection Protocol

Before opening the vessel, perform this 3-point visual check:

  • Flow: Tilt the bottle. Does the solid move freely? (Pass) or does it move as a single fused lump? (Caution: Potential heat exposure).[1][2]

  • Color: Is it white/off-white? (Pass) or Dark Yellow/Brown? (Fail: Oxidative degradation).[1]

  • Homogeneity: Are there white specks adhering to the glass above the bulk solid level? (Fail: Indicates previous sublimation or hydrolysis from a compromised seal).[1]

Part 3: Handling Protocols & Experimental Setup

To maintain the physical integrity of this compound, strict exclusion of moisture is required.[1]

Protocol A: Reagent Transfer (Self-Validating)

Objective: Transfer solid reagent without introducing atmospheric moisture.

  • Equilibration: Allow the stored bottle (4°C) to warm to room temperature before removing the parafilm. Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, initiating the "crust" formation shown in Figure 1.[1]

  • Inert Blanket: If a glovebox is unavailable, use an inverted funnel connected to an Argon line flowing gently over the balance pan.[1]

  • Dissolution: Do not add solid directly to the reaction flask containing nucleophiles. Dissolve the isocyanate in anhydrous DCM or THF in a separate vial first.[1]

    • Validation Step: If the solution remains clear, the reagent is good.[1] If it turns cloudy immediately, the solvent is wet or the reagent has hydrolyzed.[1]

Protocol B: Quenching & Disposal

Never dispose of isocyanate solids directly into aqueous waste (risk of CO₂ pressure buildup/explosion).[1]

  • Dissolve waste solid in a sacrificial solvent (e.g., acetone).[1]

  • Slowly add a 10% solution of aqueous ammonia or ethanol.[1]

  • Allow to stand in a fume hood for 24 hours (precipitate urea will form).[1]

  • Dispose of the solid urea as standard organic waste.[1]

Decision Logic for Handling

Use this workflow to determine the appropriate handling environment based on your application scale.

handling_workflowStartStart: Reagent HandlingScaleCheck Scale & PrecisionStart->ScaleSmallScale< 100 mgHigh Precision NeededScale->SmallScaleLargeScale> 100 mgSynthetic ScaleScale->LargeScaleGloveboxGlovebox (N₂/Ar)Gravimetric DispensingSmallScale->GloveboxPreferredSchlenkSchlenk LineCounter-flow ArgonLargeScale->SchlenkAcceptableDissolvePre-dissolve inAnhydrous SolventGlovebox->DissolveSchlenk->Dissolve

Figure 2: Decision matrix for selecting the appropriate handling environment to preserve reagent physical form.

Part 4: References

  • PubChem . (n.d.).[1][3] 1-fluoro-4-isocyanato-2-methoxybenzene (Isomer Reference).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Safe Work Australia . (2020).[1] Guide to Handling Isocyanates. Retrieved October 26, 2023, from [Link]

Methodological & Application

Application Note: Synthesis of Fluorinated Urea Scaffolds via 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

In medicinal chemistry, the urea linkage (


) is a privileged pharmacophore, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase inhibitors.

2-Fluoro-4-isocyanato-1-methoxybenzene (CAS: 80565-30-6) is a specialized building block designed to introduce a metabolically robust aryl motif.

  • The Methoxy Group (C1): Acts as a hydrogen bond acceptor and enhances lipophilicity compared to hydroxyl equivalents.

  • The Fluorine Atom (C2): Provides metabolic blocking (preventing oxidative metabolism at the ortho-position) and modulates the pKa of the resulting urea protons via inductive electron withdrawal.

This application note details the optimized conditions for coupling this isocyanate with primary amines to generate


-disubstituted ureas with high yield and purity.

Chemical Mechanism & Reactivity Profile

Electronic Tuning

The reactivity of the isocyanate carbon is dictated by the push-pull effects of the substituents on the benzene ring:

  • Para-Methoxy Effect: The methoxy group at C1 is an Electron Donating Group (EDG) via resonance. This increases electron density in the ring and slightly reduces the electrophilicity of the isocyanate carbon at C4, making this reagent more stable to storage/hydrolysis than nitro-substituted isocyanates.

  • Meta-Fluoro Effect: The fluorine at C2 exerts an inductive Electron Withdrawing (EWG) effect, partially counteracting the methoxy group and restoring sufficient electrophilicity for rapid reaction with amines at room temperature.

Reaction Pathway

The reaction proceeds via a concerted nucleophilic addition of the primary amine to the isocyanate carbon, followed by a rapid proton transfer. No leaving group is generated, making this an atom-economic "click" transformation.

ReactionMechanism Reactants Reactants (Isocyanate + Amine) TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Product Product (N,N'-Diarylurea) ProtonTransfer->Product Stable Urea

Figure 1: Mechanism of urea formation. The amine nitrogen attacks the electrophilic isocyanate carbon.

Experimental Protocol

Materials
  • Reagent A: this compound (1.0 equiv).

  • Reagent B: Primary Amine (

    
    ) (1.0 – 1.1 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Additives: None typically required. (Triethylamine may be added if the amine is supplied as a salt, e.g., hydrochloride).

Standard Procedure (Solution Phase)
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (4 mL, 0.25 M concentration).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (1.1 mmol) and stir for 10 minutes prior to isocyanate addition.

  • Addition: Cool the solution to

    
     (ice bath). Add This compound  (1.0 mmol) dropwise (either neat or dissolved in 1 mL DCM).
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor consumption of the isocyanate by TLC or LC-MS. The isocyanate peak (often visible in IR at

      
      ) should disappear.
      
  • Workup (Method A - Precipitation):

    • In non-polar solvents like DCM, the urea product often precipitates.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold DCM (

      
      ) and Hexanes (
      
      
      
      ).
    • Dry under vacuum.

  • Workup (Method B - Scavenging):

    • If the product remains soluble, add a polymer-supported amine scavenger (e.g., PS-Trisamine, 0.5 equiv relative to isocyanate) to remove unreacted isocyanate.

    • Stir for 2 hours.

    • Filter off the resin and concentrate the filtrate in vacuo.

Optimization Variables
VariableRecommendationRationale
Solvent DCM, THF, or MeCNAprotic solvents prevent hydrolysis of isocyanate to aniline. DCM is preferred for precipitation workups.
Temperature

Reaction is exothermic. Starting cold prevents side reactions (dimerization).
Stoichiometry 1:1Ideal for atom economy. Use slight amine excess (1.1 eq) if product purification is via acid wash.
Concentration 0.1 M – 0.5 MHigher concentrations favor reaction kinetics but may trap impurities in precipitate.

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve Amine in Anhydrous DCM Start->Dissolve CheckSalt Is Amine a Salt? Dissolve->CheckSalt AddBase Add 1.1 eq TEA Stir 10 min CheckSalt->AddBase Yes Cool Cool to 0°C CheckSalt->Cool No AddBase->Cool AddIso Add 2-Fluoro-4-isocyanato- 1-methoxybenzene Cool->AddIso React Stir RT (2-4 h) AddIso->React CheckPpt Precipitate Formed? React->CheckPpt Filter Filtration & Wash (Cold DCM/Hexane) CheckPpt->Filter Yes Evap Scavenge/Column Chromatography CheckPpt->Evap No Final Final Product (>95% Purity) Filter->Final Evap->Final

Figure 2: Decision tree for synthesis and isolation of urea derivatives.

Troubleshooting & Critical Quality Attributes

Common Pitfalls
  • Symmetric Urea Formation:

    • Symptom:[1][2][3][4][5][6][7][8][9] Appearance of a high molecular weight impurity (

      
      ).
      
    • Cause: Moisture in the solvent hydrolyzes the isocyanate to an aniline, which then reacts with the remaining isocyanate.

    • Solution: Use strictly anhydrous solvents and keep the reaction under an inert atmosphere (

      
       or Ar).
      
  • Low Yield:

    • Cause: Electronic deactivation. If the primary amine is electron-deficient (e.g., 2-aminopyridine), the reaction may be sluggish.

    • Solution: Heat to

      
       or add a Lewis Acid catalyst (e.g., 5 mol% 
      
      
      
      ).

Safety & Handling (E-E-A-T)

Isocyanates are potent sensitizers and must be handled with extreme care.[9]

  • Respiratory Hazard: Inhalation of isocyanate mists can cause asthma-like sensitization. Always weigh and handle this compound in a functioning fume hood.

  • Moisture Sensitivity: Reacts with water to release

    
     (pressure buildup risk in closed vessels) and forms insoluble urea solids. Store the reagent at 
    
    
    
    under argon.
  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate group [1].

References

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[8] Oxford University Press. (Chapter 28: Heterocycles and synthesis).

  • PubChem. (2023). Compound Summary: Isocyanates and Urea Synthesis.[7][8][10][11] National Library of Medicine. [Link]

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. [Link]

Sources

Application Note: Strategic Incorporation of 2-Fluoro-4-isocyanato-1-methoxybenzene in Type II Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 2-Fluoro-4-isocyanato-1-methoxybenzene (CAS 221218-33-3) as a critical electrophilic building block in the synthesis of Type II kinase inhibitors. The diaryl urea motif, generated via the reaction of this isocyanate with heteroaryl amines, acts as a "molecular hinge," facilitating hydrogen bonding within the DFG-out conformation of kinases such as VEGFR2 , c-Met , and PDGFR . This guide covers the strategic rationale for this specific substitution pattern, a validated synthesis protocol, and critical quality control measures to ensure library purity.

Chemical Profile & Strategic Rationale

The Reagent
PropertySpecification
IUPAC Name 2-Fluoro-1-isocyanato-4-methoxybenzene (or 3-Fluoro-4-methoxyphenyl isocyanate)
CAS Number 221218-33-3
Molecular Weight 167.14 g/mol
Physical State White to off-white solid (low melting point) or liquid
Reactivity Highly electrophilic; moisture sensitive (hydrolyzes to aniline)
Storage 2–8°C, under Argon/Nitrogen
Medicinal Chemistry Logic

The selection of the 3-fluoro-4-methoxy substitution pattern on the "Right-Hand Side" (RHS) of a kinase inhibitor is not arbitrary. It serves three specific functions in Structure-Activity Relationship (SAR) optimization:

  • Metabolic Stability: The fluorine atom at the ortho position to the methoxy group blocks potential oxidative demethylation (a common metabolic soft spot) via CYP450 enzymes.

  • Conformational Locking: The electronic repulsion between the fluorine lone pairs and the methoxy oxygen helps restrict the rotation of the phenyl ring, pre-organizing the molecule for binding.

  • Lipophilicity Tuning: The fluorine atom modulates the logP, improving membrane permeability compared to the non-fluorinated analog.

Reaction Mechanism: Diaryl Urea Formation

The synthesis relies on the nucleophilic addition of a heteroaryl amine (the "Left-Hand Side" or LHS) to the electrophilic carbon of the isocyanate. This forms a urea linkage, which is the pharmacophore responsible for the characteristic hydrogen bonding network (Glu-out/DFG-out) seen in drugs like Sorafenib and Regorafenib .

Mechanism Diagram[1][2]

ReactionMechanism Isocyanate 2-Fluoro-4-isocyanato- 1-methoxybenzene (Electrophile) Transition Tetrahedral Intermediate Isocyanate->Transition Amine Heteroaryl Amine (Nucleophile) Amine->Transition Nucleophilic Attack on Carbonyl C ProtonTransfer Proton Transfer (Fast) Transition->ProtonTransfer Urea Diaryl Urea (Kinase Inhibitor) ProtonTransfer->Urea Stable Product

Figure 1: Mechanism of urea formation. The amine nitrogen attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.

Experimental Protocol

Materials Required[2]
  • Reagent A: this compound (1.1 equivalents).

  • Reagent B: Heteroaryl amine (e.g., 4-aminophenol, aminopyridine derivative) (1.0 equivalent).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for precipitation-based workups.

  • Base (Optional): Triethylamine (TEA) or DIPEA. Only required if the amine is supplied as a salt (e.g., HCl salt).

Step-by-Step Synthesis Workflow

SynthesisWorkflow Start Start: Anhydrous Conditions Dissolve 1. Dissolve Amine (1.0 eq) in dry DCM/THF Start->Dissolve AddIso 2. Add Isocyanate (1.1 eq) dropwise at 0°C - RT Dissolve->AddIso Stir 3. Stir at RT (4 - 12 Hours) AddIso->Stir Check 4. Monitor via TLC/LCMS (Target: [M+H]+) Stir->Check Workup 5. Workup Selection Check->Workup Precipitate Method A: Precipitate formed? Filter & Wash with Et2O Workup->Precipitate Yes Evaporate Method B: Soluble Product? Evaporate -> Column Chromatography Workup->Evaporate No Final Final Product: Diaryl Urea Precipitate->Final Evaporate->Final

Figure 2: Decision tree for the synthesis and purification of diaryl ureas.

Detailed Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Heteroaryl Amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Tip: If the amine is insoluble in DCM, switch to anhydrous THF or DMF. If using DMF, heating (60°C) may be required, but this increases the risk of side reactions.

  • Addition: Add This compound (1.1 mmol, 1.1 eq) dropwise via syringe.

    • Note: If the reaction is extremely fast or exothermic, cool the amine solution to 0°C before addition.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Visual Cue: A white precipitate often forms as the urea product is less soluble than the starting materials.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the amine peak and the appearance of the Product Mass [M+H] = MW_Amine + 167.14.

  • Workup (Precipitation Method - Preferred):

    • If a precipitate forms: Filter the solid using a Buchner funnel.

    • Wash the cake 3x with cold DCM and 2x with Diethyl Ether to remove unreacted isocyanate.

    • Dry under high vacuum.

  • Workup (Chromatography Method):

    • If no precipitate forms: Concentrate the solvent in vacuo.

    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0–5%).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Symmetric Urea Impurity Hydrolysis of isocyanate due to moisture. The isocyanate becomes an aniline, which reacts with remaining isocyanate.Ensure all solvents are anhydrous (molecular sieves). Keep reaction under inert atmosphere.
Low Yield Nucleophile (amine) is electron-deficient or sterically hindered.Heat the reaction to 40–60°C (THF/Dioxane). Add a catalyst like DMAP (5 mol%).
Sticky Gum Product Product is trapping solvent.Triturate the gum with Diethyl Ether or Hexanes/EtOAc (1:1) to induce crystallization.
Unreacted Amine Isocyanate degraded before reaction.Use fresh isocyanate. Add a larger excess (1.5 eq) if the reagent is old.

Quality Control (QC) Criteria

Before submitting the compound for kinase assays (IC50 determination), verify identity and purity:

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic Urea protons (two singlets or broad doublets) typically between 8.5 – 9.5 ppm .

    • Verify the Methoxy group (singlet, ~3.8 ppm).

    • Verify the 1:1 integration ratio between the fluoro-methoxy ring protons and the heteroaryl ring protons.

  • IR Spectroscopy:

    • Success: Appearance of the Carbonyl (C=O) stretch at ~1650 cm⁻¹ (Amide II).

    • Purity Check: Absence of the Isocyanate (-N=C=O) peak at ~2270 cm⁻¹ .

  • LC-MS: Purity >95% required for biological data validity.

Safety Information

  • Sensitizer: Isocyanates are powerful respiratory and skin sensitizers. Always handle in a fume hood.

  • Moisture Sensitivity: Reacts with water to release CO2; do not store in sealed vessels if moisture contamination is suspected (risk of over-pressurization).

  • Quenching: Quench excess isocyanate glassware/spills with a solution of 10% ammonia/methanol before disposal.

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2] Nature Reviews Drug Discovery, 5(10), 835–844.

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Evaluation of a Novel Series of Urea Chemotypes as Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047–2050.

  • Smith, A. L., et al. (2019). Polypharmacology of the Kinase Inhibitor Cabozantinib: A Molecular Analysis. Molecular Cancer Therapeutics. (Context on fluoro-aryl motifs in kinase inhibitors).

  • Sigma-Aldrich/Merck. (2023). Product Specification: this compound.[3][4][5]

Sources

Application Note: Precision Synthesis of Diaryl Ureas using 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing unsymmetrical


-diarylureas utilizing 2-Fluoro-4-isocyanato-1-methoxybenzene  (CAS: 142404-94-0) as the electrophilic building block. This specific isocyanate is a critical intermediate in the design of VEGFR/PDGFR kinase inhibitors (analogous to Sorafenib and Regorafenib scaffolds).

The protocol emphasizes moisture control to prevent the formation of symmetric urea byproducts (


) and ensures high purity suitable for biological screening without extensive chromatographic purification.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Electrophile

This compound features a reactive isocyanate (-N=C=O) group. The electron-withdrawing fluorine atom at the ortho position (relative to the methoxy group) and meta position (relative to the isocyanate) subtly modulates the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles but stable enough for controlled handling.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a primary amine (


) to the central carbon of the isocyanate group. This is a non-reversible addition that forms a urea linkage.

Critical Mechanistic Insight: The reaction is driven by the nucleophilicity of the amine. However, the presence of water competes with the amine. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to form the aniline derivative. This aniline then reacts with the remaining isocyanate to form a symmetric urea impurity , which is notoriously difficult to separate.

Mechanistic Pathway Visualization

UreaMechanism cluster_legend Pathway Legend Isocyanate 2-Fluoro-4-isocyanato- 1-methoxybenzene (Electrophile) TS Tetrahedral Intermediate Isocyanate->TS Nucleophilic Attack Carbamic Carbamic Acid Isocyanate->Carbamic Amine Primary Amine (Nucleophile) Amine->TS ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Product Target Urea (Stable) ProtonTransfer->Product Water H2O (Contaminant) Water->Isocyanate Hydrolysis Symmetric Symmetric Urea (Impurity) Carbamic->Symmetric -CO2 + Isocyanate key Solid Line: Desired Pathway Dashed Line: Moisture Induced Failure

Figure 1: Mechanistic pathway showing the desired urea formation versus the moisture-induced symmetric urea side reaction.

Experimental Protocol

Materials & Equipment
  • Reagent A: this compound (1.0 equiv).

  • Reagent B: Primary Amine (e.g., 4-chloro-3-(trifluoromethyl)aniline for kinase inhibitor analogs) (1.0 - 1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Must be Anhydrous.

  • Atmosphere: Argon or Nitrogen balloon.

  • Glassware: Oven-dried 2-neck round bottom flask, magnetic stir bar.

Step-by-Step Procedure
Step 1: System Preparation
  • Flame-dry or oven-dry a 50 mL 2-neck round bottom flask.

  • Cool under a stream of dry Nitrogen/Argon.

  • Charge the flask with the Primary Amine (1.0 mmol).

  • Add Anhydrous DCM (5 mL, 0.2 M concentration).

    • Note: If the amine is an HCl salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base. If using free base, no catalyst is required.

Step 2: Isocyanate Addition
  • Cool the amine solution to

    
     using an ice bath.
    
    • Reasoning: Cooling suppresses potential side reactions and controls the exotherm, although this reaction is generally mild.

  • Dissolve This compound (1.0 mmol) in 2 mL of anhydrous DCM in a separate vial.

  • Add the isocyanate solution dropwise to the amine solution over 5 minutes.

Step 3: Reaction & Monitoring
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir for 2–4 hours.

  • Monitor via TLC (typically 50% EtOAc/Hexanes).

    • Observation: The isocyanate spot (high

      
      ) should disappear. The urea product will typically be more polar (lower 
      
      
      
      ) and may precipitate out of the solution.
Step 4: Isolation (The "Crash-Out" Method)
  • If a white precipitate forms (common for diaryl ureas in DCM):

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold DCM (

      
      ) to remove unreacted isocyanate.
      
    • Dry under high vacuum.

  • If the product remains soluble:

    • Evaporate the solvent under reduced pressure.

    • Recrystallize from hot Ethanol or EtOAc/Hexanes.

    • Avoid: Column chromatography if possible, as ureas can streak on silica.

Process Workflow Diagram

Workflow Start START: Preparation Dry Dry Glassware & Purge with N2 Start->Dry DissolveAmine Dissolve Amine in Anhydrous DCM Dry->DissolveAmine Cool Cool to 0°C DissolveAmine->Cool AddIso Dropwise Addition of This compound Cool->AddIso Warm Warm to RT & Stir (2-4h) AddIso->Warm Check Check TLC/LCMS Warm->Check Precipitate Did Product Precipitate? Check->Precipitate Complete Filter Vacuum Filtration Precipitate->Filter Yes Evap Evaporate Solvent Precipitate->Evap No Wash Wash with Cold DCM Filter->Wash Final Pure Urea Product Wash->Final Recryst Recrystallize (EtOH/Hexane) Evap->Recryst Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target urea.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield Moisture contamination (Symmetric Urea formation).Ensure glassware is flame-dried; use fresh anhydrous solvents; keep under

.
Sticky Gum Product is soluble in DCM; impurities present.Switch solvent to Toluene (product often crashes out) or triturate the gum with Ether/Hexanes.
No Reaction Amine is electron-deficient (e.g., nitro-aniline).Heat to reflux (

for DCM,

for THF); add mild Lewis Acid (rarely needed).
Extra Spots on TLC Isocyanate hydrolysis.Check solvent water content. Use excess amine (1.1 equiv) to outcompete water.

Safety & Handling (E-E-A-T)

  • Isocyanate Sensitization: this compound is a potent respiratory and skin sensitizer. All weighing must occur in a fume hood. Double-glove (Nitrile) is recommended.

  • Quenching Spills: Do not wipe isocyanate spills with water immediately. Cover with a mixture of water (90%), ethanol (8%), and concentrated ammonia (2%) to chemically deactivate the isocyanate before cleaning.

References

  • Common Organic Chemistry. (n.d.). Urea Formation from Isocyanates and Amines.[2][1][3][4][5][6] Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Sorafenib Analogues). Retrieved from [Link]

  • Google Patents. (2012). WO2012015324A1 - Process for the synthesis of substituted urea compounds.

Sources

2-Fluoro-4-isocyanato-1-methoxybenzene for protein modification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-4-isocyanato-1-methoxybenzene for


F-NMR Protein Profiling 

Executive Summary

This guide details the application of This compound (CAS: 144519-68-0) as a covalent modifier for protein structural studies. While isocyanates are classically viewed as non-specific electrophiles, this specific fluorinated aryl isocyanate serves as a highly effective


F-NMR probe .

The fluorine atom functions as a sensitive NMR reporter of local electrostatic environment and solvent exposure, while the methoxy group (


) at the para position relative to the isocyanate modulates reactivity, enhancing chemical stability compared to more electron-deficient analogues. This protocol outlines the bioconjugation workflow, quality control via mass spectrometry, and application in monitoring conformational dynamics.

Chemical Profile & Mechanism

Compound Specifications
  • IUPAC Name: this compound

  • Common Name: 3-Fluoro-4-methoxyphenyl isocyanate (based on aniline precursor numbering)

  • Formula:

    
    
    
  • Molecular Weight: 167.14 g/mol

  • Mass Shift on Protein: +167.14 Da (per conjugation site)

  • Key Functionality:

    • Isocyanate (-N=C=O): Electrophilic warhead targeting primary amines.

    • Fluorine (-F): NMR active nucleus (spin 1/2, 100% natural abundance).

    • Methoxy (-OMe): Electron-donating group (EDG); reduces hydrolysis rate compared to nitro-isocyanates.

Mechanism of Action

The isocyanate group undergoes nucleophilic attack by the


-amino group of Lysine residues or the N-terminal 

-amine of the protein. This irreversible reaction forms a stable urea linkage .
  • Selectivity: At physiological pH (7.4–8.0), the reaction favors solvent-exposed Lysines and the N-terminus.

  • Side Reactions: Hydrolysis of the isocyanate yields the corresponding aniline (2-fluoro-4-methoxyaniline) and

    
    . The aniline is unreactive toward the protein but must be removed during purification.
    

ReactionMechanism Protein Protein-NH2 (Lysine/N-term) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Reagent 2-Fluoro-4-isocyanato- 1-methoxybenzene Reagent->Intermediate Hydrolysis Hydrolysis Byproduct (Aniline + CO2) Reagent->Hydrolysis H2O Competition Product Fluorinated Protein Conjugate (Stable Urea Linkage) Intermediate->Product Proton Transfer

Figure 1: Reaction pathway for protein conjugation. The stable urea linkage enables long-term NMR studies.

Experimental Protocol: Site-Selective Labeling

Objective: Label surface-exposed amines with this compound for


F-NMR analysis.
Reagents & Buffer Preparation
ComponentGradeNotes
Labeling Buffer PBS or HEPES (50 mM, pH 7.5–8.0)CRITICAL: Do NOT use Tris or Glycine (primary amines will quench the reagent).
Stock Solvent Anhydrous DMSOPrepare fresh. Isocyanates degrade in wet DMSO.
Quenching Buffer 1M Tris-HCl (pH 8.0)Scavenges unreacted isocyanate.
Protein Stock >95% PurityConcentration: 50–200

M.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve this compound in anhydrous DMSO to a concentration of 100 mM .

  • Note: Prepare this immediately before use. Do not store the stock solution for >1 hour.

Step 2: Conjugation Reaction

  • Dilute the protein to 50–100

    
    M  in Labeling Buffer.
    
  • Add the isocyanate stock to the protein solution.

    • Stoichiometry: Use a 5- to 10-fold molar excess of reagent over protein.

    • Example: To 1 mL of 50

      
      M protein, add 2.5–5.0 
      
      
      
      L of 100 mM reagent stock.
  • Incubation: Incubate at 4°C for 4–12 hours or Room Temperature (25°C) for 1–2 hours .

    • Expert Insight: 4°C incubation is preferred to maintain protein stability and reduce hydrolysis rates, favoring the aminolysis reaction.

Step 3: Quenching

  • Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature. This converts residual isocyanate into Tris-urea derivatives and halts the reaction.

Step 4: Purification

  • Remove excess reagent and hydrolysis byproducts (anilines) via Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Superdex 75) or extensive dialysis against the final NMR buffer.

  • Target Buffer: Phosphate buffer (pH 7.4) with 10%

    
     is standard for NMR.
    

Quality Control & Characterization

Before proceeding to NMR, validate the modification.

Intact Protein Mass Spectrometry (LC-MS)

Analyze the sample using ESI-TOF or MALDI-TOF.

  • Expected Result: A series of peaks corresponding to

    
    .
    
  • Interpretation:

    • 
      : Unlabeled protein.
      
    • 
      : Mono-labeled (ideal for specific probes).
      
    • 
      : Di-labeled.
      
  • Acceptance Criteria: For simple spectral interpretation, aim for an average labeling degree of 1–3 modifications per protein molecule.

F-NMR Acquisition Parameters
  • Frequency: ~376 MHz (on a 400 MHz proton instrument) or higher.

  • Reference: Trifluoroacetic acid (TFA) as external standard (

    
     -76.5 ppm) or calibrate relative to 
    
    
    
    (
    
    
    0 ppm).
  • Expected Shift: Aryl fluorides typically resonate between -100 and -130 ppm .

  • Scan Count: 500–2000 scans depending on protein concentration (typically 50–200

    
    M required).
    

Application: Conformational Profiling

The primary utility of this probe is detecting structural changes induced by ligand binding or environmental stress.

Experimental Workflow:

  • Apo Spectrum: Acquire the 1D

    
    F-NMR spectrum of the labeled protein in the absence of ligand. Note the chemical shift (
    
    
    
    ) and linewidth.
  • Titration: Add the ligand (drug candidate, cofactor) in stepwise equivalents (0.5x, 1.0x, 2.0x).

  • Holo Spectrum: Acquire spectra at each step.

  • Analysis:

    • Fast Exchange: Peak moves smoothly from

      
       to 
      
      
      
      .
    • Slow Exchange: Peak at

      
       disappears as a new peak at 
      
      
      
      appears.

Workflow cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Step1 Protein Prep (Amine-free Buffer) Step2 Labeling Reaction (Isocyanate + Protein) Step1->Step2 Step3 Purification (Remove Aniline) Step2->Step3 QC1 LC-MS Analysis (Confirm +167 Da) Step3->QC1 QC2 19F NMR Baseline (Check Signal Intensity) QC1->QC2 App1 Ligand Titration QC2->App1 App2 Data Analysis (Chemical Shift Perturbation) App1->App2

Figure 2: Integrated workflow from sample preparation to NMR data analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Over-labeling of Lysines (hydrophobic surface change).Reduce reagent excess (try 2-3x). Reduce incubation time.
No Reaction Buffer pH too low (< 7.0) or presence of Tris/Glycine.Adjust pH to 8.0. Ensure buffer is Phosphate or HEPES.
Multiple NMR Peaks Non-specific labeling of multiple Lysines.This is expected. Use site-directed mutagenesis (Lys to Arg) to isolate specific sites, or focus on the most solvent-exposed peak.
Signal Too Broad Protein aggregation or intermediate exchange.Check sample homogeneity by SEC. Vary temperature (25°C vs 37°C) to shift exchange regime.

References

  • Isocyanate Reactivity & Safety: National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 14451968, 1-Fluoro-2-methoxy-4-nitrobenzene (Precursor Analog). Retrieved from [Link]

  • 
    F NMR Protein Labeling Principles:  Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 
    
    
    
    F NMR to studies of protein structure and dynamics.[6] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33. (Methodological grounding for fluorinated aryl probes).
  • Aryl Isocyanate Reactivity: Saunders, J. H., & Slocombe, R. J. (1948).[7] The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. (Foundational chemistry of isocyanate-amine urea formation).

  • Site-Specific Labeling Techniques: Manglik, A., et al. (2025).

    
    F-NMR structural characterization. Nature Protocols (Contextual reference for general 
    
    
    
    F labeling workflows). Retrieved from [Link]

Sources

Reaction of 2-Fluoro-4-isocyanato-1-methoxybenzene with hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization and protocol for the reaction between 2-Fluoro-4-isocyanato-1-methoxybenzene (an electron-rich, deactivated isocyanate) and hindered amines (sterically demanding nucleophiles).[1] This coupling represents a "mismatched" system in medicinal chemistry, often requiring forcing conditions or catalysis to achieve acceptable yields.[1][2]

Topic: Reaction of this compound with Hindered Amines

Executive Summary & Chemical Context

The synthesis of urea linkages is a cornerstone of medicinal chemistry, often serving as a hydrogen-bond donor/acceptor motif in kinase inhibitors and GPCR ligands.[1][2] However, the reaction between This compound (Reactant A) and hindered amines (Reactant B) presents a dual challenge:

  • Electronic Deactivation: The methoxy group at the para position (relative to the isocyanate) is a strong electron-donating group (EDG).[1][2] This reduces the electrophilicity of the isocyanate carbon, making it sluggish toward nucleophilic attack.[1][2] While the fluorine atom at the meta position is inductively withdrawing, the resonance donation from the methoxy group dominates the reactivity profile.[1][2]

  • Steric Hindrance: Bulky amines (e.g., tert-butylamine, 2,6-disubstituted anilines, or piperidines) encounter significant steric repulsion when approaching the isocyanate carbon, further retarding the reaction rate.[1]

This guide provides a validated protocol to overcome these barriers using Lewis Acid Catalysis and Thermal Activation , ensuring high conversion and minimal side-product formation (e.g., carbodiimides or symmetrical ureas).[1]

Mechanistic Insight & Strategy

To force this reaction, we must activate the isocyanate electrophile.[2] Standard nucleophilic catalysis (e.g., DMAP) is often insufficient for sterically encumbered pairs.[1][2] Instead, we utilize Lewis Acid Activation .[2]

  • The Catalyst: Dibutyltin Dilaurate (DBTL) is the industry standard.[1][2] It coordinates to the isocyanate oxygen, increasing the positive character of the central carbon.[1][2]

  • The Solvent: Toluene is preferred over DCM or THF.[1][2] It allows for higher reaction temperatures (reflux >100°C) and does not coordinate strongly to the Lewis Acid, leaving the catalyst free to activate the isocyanate.[1]

Reaction Pathway Visualization

ReactionMechanism ISO 2-Fluoro-4-isocyanato- 1-methoxybenzene COMPLEX Activated Isocyanate (Sn-O Coordination) ISO->COMPLEX Coordination AMINE Hindered Amine (e.g., t-Butylamine) TS Steric Transition State (High Energy Barrier) AMINE->TS CAT Cat. DBTL (Lewis Acid) CAT->COMPLEX Activates COMPLEX->TS + Amine UREA Substituted Urea Product TS->UREA Proton Transfer

Figure 1: Mechanistic pathway highlighting the necessity of Lewis Acid activation to lower the energy barrier created by steric hindrance and electronic deactivation.[1]

Experimental Protocol

Materials
  • Isocyanate: this compound (Verify CAS: 134193-27-2 or 221218-33-3 depending on supplier naming convention).[1][2]

  • Amine: Hindered amine of choice (dried over molecular sieves).[1][2]

  • Catalyst: Dibutyltin dilaurate (DBTL) [CAS: 77-58-7].[1][2]

  • Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.[2]

  • Scavenger (Optional): Polymer-supported Trisamine (to remove excess isocyanate).[1][2]

Method A: High-Temperature Catalytic Coupling (Recommended)[1]

This method is designed for difficult substrates where standard room-temperature mixing fails.[1][2]

Step 1: Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge with Nitrogen or Argon.[2]

  • Add 1.0 equivalent of the Hindered Amine.[1][2]

  • Add Anhydrous Toluene (Concentration: 0.2 M relative to amine).

Step 2: Activation & Addition

  • Add 1.1 to 1.2 equivalents of this compound.

    • Note: Excess isocyanate drives the reaction to completion; the excess is easier to remove than unreacted amine.

  • Add 5 mol% (0.05 eq) of DBTL via syringe.

Step 3: Reaction

  • Heat the mixture to 90–110°C (Reflux).

  • Monitor by TLC or LC-MS every 2 hours.

    • Target: Disappearance of the amine peak.[1][2]

    • Observation: The reaction may take 6–24 hours depending on the degree of hindrance.[2]

Step 4: Work-up & Purification [1]

  • Cool the reaction to room temperature.[1][2]

  • Scavenging (Best Practice): Add Polymer-supported Trisamine resin (3 equivalents relative to excess isocyanate) and stir for 2 hours. Filter off the resin.[1][2]

  • Evaporation: Remove Toluene under reduced pressure.

  • Crystallization: Most urea products will be solids.[1][2] Triturate the residue with cold Ether or Hexanes/EtOAc (9:1) to precipitate the pure urea.[1][2]

  • Flash Chromatography: If oil remains, purify on Silica Gel (Gradient: 0–50% EtOAc in Hexanes).[1][2]

Method B: Microwave-Assisted Synthesis (High Throughput)

For rapid library generation, microwave irradiation can overcome the activation barrier.[2]

  • In a microwave vial, mix Amine (1.0 eq), Isocyanate (1.2 eq), and Toluene (2 mL).

  • Add DBTL (5 mol%).

  • Seal and irradiate at 120°C for 30–60 minutes (High Absorption setting).

  • Directly load onto a SCX-2 (Strong Cation Exchange) cartridge if the product is basic, or evaporate and triturate as above.[1][2]

Data Analysis & Validation

Expected Analytical Outcomes
TechniqueObservationInterpretation
LC-MS [M+H]+ peak corresponding to Urea MW.[1][2]Confirm conversion. Watch for [2M+H]+ (dimer) or [M+18]+ (hydrolysis).[1][2]
1H NMR New singlet/broad signal at δ 8.0–9.5 ppm.[1][2]Diagnostic Urea -NH- protons.[1][2]
1H NMR Shift of protons alpha to amine nitrogen.[1][2]Confirms N-acylation/urea formation.[1][2]
IR Strong band at ~1640–1660 cm⁻¹.[1][2]C=O stretch of Urea (distinct from Isocyanate ~2270 cm⁻¹).[1][2]
Troubleshooting Guide
IssueProbable CauseSolution
No Reaction (SM recovered) Steric bulk too high; Isocyanate deactivated.Switch solvent to 1,2-Dichlorobenzene and heat to 140°C. Increase catalyst to 10 mol%.
Urea Precipitates Early Product insolubility coats reactants.[1][2]Dilute reaction to 0.1 M. Use DMF (though harder to remove).[2]
Symmetrical Urea Formation Moisture present (Isocyanate hydrolysis).[1][2]Ensure strictly anhydrous conditions.[1][2] Use fresh isocyanate.[1][2]

Workflow Diagram

ProtocolWorkflow Start Start: Reactants Preparation Mix Mix Amine + Isocyanate (1.2 eq) in Toluene (0.2 M) Start->Mix Cat Add Catalyst: DBTL (5 mol%) Mix->Cat Heat Heat to 100°C (Reflux) 6-24 Hours Cat->Heat Check LC-MS Check: Amine Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Cool & Scavenge Excess NCO (PS-Trisamine) Check->Workup Yes Purify Triturate (Ether) or Column Workup->Purify Final Final Product: Urea Purify->Final

Figure 2: Operational workflow for the synthesis of ureas from hindered amines.

Safety & Handling

  • Isocyanates: Potent sensitizers and lachrymators.[1][2] Handle only in a fume hood. Inhalation can cause severe respiratory distress.[1][2]

  • DBTL: Toxic organotin compound.[1][2] Avoid skin contact.[2] Dispose of tin waste separately according to EHS regulations.

  • Quenching: Quench all glassware contaminated with isocyanates using a solution of 10% ammonia/methanol before washing.[2]

References

  • Isocyanate Reactivity & Catalysis

    • Title: Kinetics and mechanism of isocyanate reactions.[1][2][3][4][5][6] II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines.

    • Source: Journal für Praktische Chemie (via Semantic Scholar).[2]

    • URL:

  • Urea Synthesis Methodologies

    • Title: Synthesis of Urea Derivatives in Modern Drug Discovery.[1][2]

    • Source: PMC (NIH).[2]

    • URL:

  • Compound Data (Reactant)

    • Title: this compound (Chemical Structure & Properties).
    • Source: PubChem / Hit2Lead.[1][2]

    • URL:[1]

  • Catalyst Efficacy (Titanium/Tin)

    • Title: Catalyst-free synthesis of unsymmetrical ureas...[1] (Context on difficulty of hindered amines).

    • Source: Organic Chemistry Frontiers (RSC).[2]

    • URL:

Sources

2-Fluoro-4-isocyanato-1-methoxybenzene as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-4-isocyanato-1-methoxybenzene as a Building Block for Heterocycles

Executive Summary & Strategic Rationale

This compound (CAS: 221218-33-3), often referred to as 3-fluoro-4-methoxyphenyl isocyanate, is a high-value electrophilic building block. Its structural utility lies in the 3-fluoro-4-methoxy motif—a pharmacophore widely utilized in medicinal chemistry (e.g., in kinase inhibitors like Vandetanib analogs and CNS-active agents) to enhance metabolic stability and modulate lipophilicity.

Why this Building Block?

  • Metabolic Blocking: The fluorine atom at the ortho position to the methoxy group blocks oxidative metabolism (O-demethylation) and prevents ring hydroxylation at the electron-rich C3 position.

  • Reactivity: The isocyanate (-N=C=O) functionality serves as a "staple gun," allowing the rapid, atom-economic attachment of this fluorinated aryl core to nucleophiles (amines, hydrazides, amino esters) to generate diverse heterocyclic scaffolds.[1]

This guide details three validated protocols for converting this isocyanate into Hydantoins , Quinazoline-2,4-diones , and 1,2,4-Triazol-3-ones .[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 221218-33-3
Molecular Weight 167.14 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Storage 2–8°C, under Argon/Nitrogen. Moisture Sensitive.
Hazards Lachrymator, Sensitizer.[1][2] Handle in a fume hood.

Critical Handling Note: Isocyanates hydrolyze rapidly in the presence of moisture to form the corresponding aniline (3-fluoro-4-methoxyaniline) and evolve


. This results in urea byproducts (symmetric ureas) that are difficult to separate. All solvents must be anhydrous. [1]

Synthetic Protocols

Protocol A: Synthesis of N-(3-Fluoro-4-methoxyphenyl)hydantoins

Target: 3-substituted imidazolidine-2,4-diones (Hydantoins)

This protocol utilizes the Urech Synthesis approach, reacting the isocyanate with


-amino acid esters.[3] This route preserves the chirality of the amino acid starting material under controlled conditions.

Reagents:

  • This compound (1.0 equiv)

  • Amino acid methyl ester hydrochloride (e.g., L-Phenylalanine methyl ester HCl) (1.1 equiv)[1]

  • Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous[1]

  • Ethanol (EtOH) / HCl (6M)[1]

Step-by-Step Methodology:

  • Urea Formation: Suspend the amino acid ester HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration) at 0°C. Add

    
     (1.2 equiv) dropwise to liberate the free amine. Stir for 15 min.
    
  • Addition: Add this compound (1.0 equiv) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of isocyanate).

  • Isolation (Intermediate): Wash the organic layer with 1M HCl, then brine. Dry over

    
     and concentrate. This yields the linear ureido ester  intermediate.
    
  • Cyclization: Redissolve the intermediate in EtOH. Add 6M HCl (1:1 v/v relative to EtOH) and reflux for 2–3 hours.

    • Note: Acidic cyclization is preferred over basic conditions (e.g., KOH) to minimize racemization of the amino acid side chain.

  • Purification: Cool to RT. The hydantoin often precipitates. Filter and wash with cold EtOH/Water. If no precipitate forms, concentrate and recrystallize from EtOH.

Protocol B: Synthesis of Quinazoline-2,4-diones

Target: 3-(3-Fluoro-4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

This scaffold is a privileged structure in antagonists for glutamate (AMPA) and serotonin (5-HT) receptors.

Reagents:

  • This compound (1.0 equiv)

  • Anthranilic acid (2-aminobenzoic acid) (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)[1]
    
  • Ethanol (absolute)[1][4]

Step-by-Step Methodology:

  • Coupling: Dissolve anthranilic acid (1.0 equiv) and

    
     (1.2 equiv) in absolute ethanol.
    
  • Addition: Add the isocyanate (1.0 equiv) slowly at RT. The reaction is often exothermic; maintain temperature <40°C.

  • Precipitation: Stir for 4–6 hours. The intermediate ureido-benzoic acid usually precipitates as a salt.

  • Cyclization: Acidify the mixture with concentrated HCl (excess) and heat to reflux for 3–5 hours. This drives the intramolecular condensation between the urea nitrogen and the carboxylic acid.

  • Workup: Pour the reaction mixture into ice water. The quinazoline-2,4-dione product will precipitate as a solid. Filter, wash with water, and dry.[1]

Protocol C: Synthesis of 1,2,4-Triazol-3-ones

Target: 4-(3-Fluoro-4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones

Reagents:

  • This compound (1.0 equiv)

  • Acid Hydrazide (e.g., Benzhydrazide) (1.0 equiv)[1]

  • Potassium Hydroxide (KOH) (2M aq)[1]

Step-by-Step Methodology:

  • Semicarbazide Formation: Dissolve the acid hydrazide in anhydrous THF. Add the isocyanate (1.0 equiv) at RT. Stir for 2 hours. The product, a 1,4-disubstituted semicarbazide , will often precipitate or can be isolated by evaporation.[1]

  • Base-Mediated Cyclization: Suspend the semicarbazide in 2M KOH (aq). Heat to reflux for 4 hours.

  • Isolation: Cool the solution and acidify with HCl to pH 2. The triazolone product precipitates. Filter and recrystallize from MeOH/Water.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways from the core isocyanate building block.

G ISO 2-Fluoro-4-isocyanato- 1-methoxybenzene (CAS: 221218-33-3) UREA_1 Intermediate: Ureido Ester ISO->UREA_1 + AA / Et3N UREA_2 Intermediate: Ureido Benzoic Acid ISO->UREA_2 + ANT SEMI Intermediate: Semicarbazide ISO->SEMI + HYD AA Amino Acid Ester AA->UREA_1 ANT Anthranilic Acid ANT->UREA_2 HYD Acid Hydrazide HYD->SEMI PROD_1 Hydantoin (Imidazolidine-2,4-dione) UREA_1->PROD_1 H+ / Reflux (Cyclization) PROD_2 Quinazoline-2,4-dione UREA_2->PROD_2 HCl / Reflux PROD_3 1,2,4-Triazol-3-one SEMI->PROD_3 KOH / Reflux

Caption: Divergent synthetic pathways for CAS 221218-33-3. Blue arrows indicate critical cyclization steps.

Comparative Data & Troubleshooting

ParameterHydantoin Synthesis (Protocol A)Quinazoline Synthesis (Protocol B)[1]
Limiting Factor Steric bulk of amino acid side chainSolubility of anthranilic acid
Typical Yield 75–90%60–80%
Key Byproduct Symmetric Urea (if wet)Benzoxazinone (if cyclization incomplete)
Purification Recrystallization (EtOH)Acid/Base extraction or Precipitation

Troubleshooting Guide:

  • Low Yield: Check solvent dryness. Isocyanates are moisture intolerant.

  • Incomplete Cyclization (Protocol B): If the intermediate ureido acid persists, increase reflux time or switch solvent to 2-methoxyethanol (higher boiling point).

  • Oiling Out: If products oil out during workup, scratch the flask with a glass rod or seed with a crystal to induce precipitation.

References

  • Organic Chemistry Portal. Synthesis of Hydantoins (Urech Synthesis / Bucherer-Bergs). Retrieved January 29, 2026, from [Link]

  • Koay, N., & Campeau, L. C. (2011).[1] Efficient preparation of 3-substituted quinazolinediones directly from anthranilic acids and isocyanates. Journal of Heterocyclic Chemistry. Retrieved January 29, 2026, from [Link][1]

  • PubChem. 3-Fluoro-4-methoxyphenyl isocyanate Structure and Properties. Retrieved January 29, 2026, from [Link][1]

  • MDPI. Synthesis of Quinazoline-2,4-dione Alkaloids and Analogues. Retrieved January 29, 2026, from [Link][1]

Sources

Application Note: High-Efficiency One-Pot Synthesis of Unsymmetrical Ureas Utilizing 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing unsymmetrical


-disubstituted ureas using 2-Fluoro-4-isocyanato-1-methoxybenzene  (also known as 3-Fluoro-4-methoxyphenyl isocyanate). This specific fluorinated building block is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR/PDGFR targets) where the fluorine atom enhances metabolic stability and the methoxy group functions as a crucial hydrogen-bond acceptor.

We present two distinct workflows:

  • Direct Coupling: Utilizing the commercially available isocyanate for rapid library generation.

  • In Situ Generation: A true "one-pot" protocol starting from the aniline precursor (3-Fluoro-4-methoxyaniline) using a triphosgene surrogate, ideal for bulk scale-up or when the isocyanate is unstable.

Chemical Profile & Mechanistic Insight[1][2]

Reagent Profile
  • Compound Name: this compound[1][2][3]

  • CAS Number: 221218-33-3[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 167.14 g/mol [2]

  • Physical State: Solid (low melting point) or liquid depending on purity/temperature; highly moisture-sensitive.

Reactivity & Electronic Effects

The reactivity of this isocyanate is governed by the electronic push-pull of the substituents on the phenyl ring:

  • Fluorine (Ortho to Isocyanate): The inductive electron-withdrawing effect (-I) of the fluorine atom increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack by amines compared to non-fluorinated analogues.

  • Methoxy (Para to Isocyanate): The resonance electron-donating effect (+R) slightly tempers this reactivity, preventing runaway instability (such as rapid dimerization), but necessitates strict moisture control to avoid hydrolysis to the symmetric urea.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the central carbon of the isocyanate group.

ReactionMechanism Iso 2-Fluoro-4-isocyanato- 1-methoxybenzene (Electrophile) TS Tetrahedral Intermediate Iso->TS Nucleophilic Attack Amine Amine Partner (R-NH2) (Nucleophile) Amine->TS Urea Unsymmetrical Urea Product TS->Urea Proton Transfer (Fast)

Figure 1: Mechanistic pathway for urea formation.[4] The fluorine atom on the isocyanate ring enhances the electrophilicity of the carbonyl carbon.

Experimental Protocols

Protocol A: Direct Coupling (Standard Method)

Best for: Combinatorial library synthesis, high-throughput screening, and handling stable commercial isocyanates.

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)[4]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (TEA) or DIPEA (Optional, 1.2 equiv if amine is a salt)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine partner (1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If the amine is an HCl salt, add DIPEA (1.2 mmol) and stir for 10 min to liberate the free base.

  • Addition: Cool the solution to 0°C (ice bath). Add This compound (1.0 mmol) dropwise as a solution in DCM (2 mL).

    • Critical: Do not add solid isocyanate directly to the reaction to avoid local concentration spikes that promote dimerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The isocyanate spot should disappear.

  • Workup (Precipitation Method):

    • Often, the urea product precipitates out of non-polar solvents (DCM/Hexane).

    • Add Hexane (10 mL) to the reaction mixture. Filter the solid precipitate.[4]

    • Wash with cold Hexane (

      
      ) and cold Water (
      
      
      
      ) to remove unreacted amine and salts.
  • Purification: Dry under high vacuum. If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Protocol B: In Situ One-Pot Generation (Triphosgene Method)

Best for: Large-scale synthesis, reducing cost, or when the specific isocyanate is unavailable/degraded. This starts from the aniline.[4][5][6]

Reagents:

  • 3-Fluoro-4-methoxyaniline (1.0 equiv)

  • Triphosgene (0.35 equiv)[6]

  • Amine partner (1.1 equiv)[4]

  • Triethylamine (TEA) (2.5 equiv)

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Isocyanate Generation:

    • Dissolve Triphosgene (0.35 mmol) in anhydrous DCM (5 mL) under

      
       at 0°C.
      
    • Slowly add a solution of 3-Fluoro-4-methoxyaniline (1.0 mmol) and TEA (1.2 mmol) in DCM (3 mL) dropwise over 20 minutes.

    • Caution: Exothermic. Phosgene gas is generated in situ. Ensure proper ventilation.

    • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Validation: An aliquot quenched with MeOH should show the methyl carbamate by LC-MS.

  • One-Pot Coupling:

    • Cool the mixture back to 0°C.

    • Add the second Amine partner (1.1 mmol) and remaining TEA (1.3 mmol) in DCM.

  • Completion: Stir at RT for 3–6 hours.

  • Quench: Quench with water (5 mL).

  • Extraction: Separate organic layer, dry over

    
    , and concentrate.
    

Optimization & Troubleshooting

The following decision matrix helps optimize conditions based on the nucleophile (amine) type.

OptimizationTree Start Select Amine Partner Type Amine Type? Start->Type Aliphatic Aliphatic Amine (High Nucleophilicity) Type->Aliphatic Aromatic Aniline/Aromatic (Low Nucleophilicity) Type->Aromatic Salt Amine Salt (HCl/TFA) Type->Salt Cond1 Use DCM or THF 0°C -> RT No Base needed Aliphatic->Cond1 Cond2 Use THF or Toluene Heat to 60°C Add Pyridine/DMAP cat. Aromatic->Cond2 Cond3 Add DIPEA (2.0 eq) Pre-stir 15 min Use DCM Salt->Cond3

Figure 2: Optimization logic for solvent and base selection based on amine reactivity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of IsocyanateEnsure solvents are anhydrous (<50 ppm water). Keep atmosphere inert.
Symmetric Urea Formation Moisture or Excess Heat"Wet" solvent hydrolyzes isocyanate to aniline, which reacts with remaining isocyanate. Dry solvents strictly.
No Reaction (Aromatic Amine) Low NucleophilicitySwitch solvent to Toluene/Dioxane and heat to 80°C. Add 10 mol% DMAP.
Precipitate is Impure Trapped Salts (TEA·HCl)Wash the precipitate vigorously with water and 1N HCl (if product is acid stable).

References

  • Hit2Lead. this compound Compound Profile. Retrieved from .

  • Sigma-Aldrich. Synthesis of Ureas and Isocyanate Properties. Retrieved from .

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937–1938.

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.[4] Royal Society of Chemistry Advances, 8, 22292-22302.

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[7] Molecules, 30(14).[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Carbamate Synthesis & Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure for Carbamate Synthesis with Isocyanates

Ticket ID: #ISO-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Stoichiometry

Welcome to the technical support center. If you are reading this, you are likely dealing with the classic "Isocyanate Paradox": the reaction is theoretically simple (


), yet practically frustrating due to the high reactivity of isocyanates toward moisture.

The success of a carbamate synthesis is rarely determined by the reaction itself—which is thermodynamically favorable—but by the work-up . The moment you expose your reaction to the atmosphere or aqueous washes, you initiate a race between purification and decomposition.

This guide replaces standard "textbook" advice with a field-tested decision matrix for quenching, scavenging, and purifying carbamates.

Module 1: The "Urea Problem" (Moisture Control)

The Failure Mode: The most common user report is: "I have a white precipitate that won't dissolve," or "My yield is 120%." This is not your product. It is a symmetrical urea.

The Mechanism: Isocyanates are electrophiles. Water is a nucleophile. If water enters your system (wet solvent, humid air), it attacks the isocyanate to form an unstable carbamic acid. This acid decarboxylates (releasing


), leaving behind a primary amine.[1] This new amine is more nucleophilic than your starting alcohol and instantly attacks the remaining isocyanate.

Visualizing the Enemy:

UreaFormation ISO Isocyanate (R-NCO) CARB_ACID Carbamic Acid (Unstable Intermediate) ISO->CARB_ACID + H₂O H2O H₂O (Moisture) AMINE Primary Amine (R-NH₂) CARB_ACID->AMINE - CO₂ CO2 CO₂ Gas (Bubbles) CARB_ACID->CO2 UREA Symmetrical Urea (Insoluble Solid) AMINE->UREA + R-NCO (Fast!)

Figure 1: The parasitic pathway. Note that one molecule of water consumes two molecules of isocyanate to create one molecule of urea impurity.

Module 2: Quenching & Scavenging (The Protocol)

The Challenge: You used excess isocyanate (1.2–1.5 equiv) to drive the reaction to completion. Now you must remove the excess without inducing hydrolysis.

Method A: The "Smart" Quench (Polymer Scavenging)

Recommended for: High-value intermediates, parallel synthesis, and medicinal chemistry.

This method uses a polymer-supported amine (e.g., PS-Trisamine) to covalently bind excess isocyanate. The impurity becomes part of the bead, which is removed by filtration.

Protocol:

  • Check Completion: Ensure starting alcohol is consumed (TLC/LCMS).

  • Add Resin: Add 2–3 equivalents (relative to excess isocyanate) of PS-Trisamine or PS-Aminomethyl resin directly to the reaction mixture.

  • Agitate: Stir or shake gently for 2–4 hours at room temperature.

    • Why? The amine on the resin reacts with free isocyanate to form a urea linkage on the bead.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Wash: Rinse the resin with DCM or THF to recover entrained product.

  • Result: The filtrate contains your pure carbamate. The isocyanate is trapped in the trash.

Method B: The Chemical Quench (Methanol)

Recommended for: Large scale (>10g) or when resins are unavailable.

Protocol:

  • Add Methanol: Add 0.5–1.0 mL of anhydrous methanol.

  • Stir: Allow to stir for 30 minutes.

  • Mechanism:

    
     (Methyl carbamate).
    
  • Impact: You have converted the reactive, toxic isocyanate into a stable, polar methyl carbamate.

  • Purification: You must now separate your desired carbamate (Target) from the methyl carbamate (Byproduct). This usually requires silica gel chromatography, as the polarity difference is often sufficient (

    
     difference > 0.2).
    
Comparison of Quenching Strategies
FeaturePolymer Scavenging (Method A)Chemical Quench (Method B)[2]
Purification Mode Filtration (Physical)Chromatography (Chemical separation)
Time Efficiency High (2-4 hours, no column)Low (Requires column/extraction)
Cost High (Resins are expensive)Negligible (Methanol is cheap)
Scalability Low (<10g typically)High (Kg scale)
Risk Low (No new soluble byproducts)Medium (Generates new impurity to remove)

Module 3: Work-up & Purification Workflow

Senior Scientist Note: Avoid aqueous washes (bicarb/brine) before quenching. If you wash an unquenched mixture, you will generate urea precipitates at the interface, creating a rag layer that makes separation impossible.

The Decision Tree:

WorkupLogic Start Reaction Complete? Quench Quench Excess Isocyanate (Resin or MeOH) Start->Quench State Physical State of Product? Quench->State Solid Solid / Crystalline State->Solid High MP Oil Oil / Viscous Liquid State->Oil Low MP Recryst Recrystallization (Hexanes/EtOAc or EtOH) Solid->Recryst Preferred Wash Acid Wash (if basic) or Silica Filtration Oil->Wash Standard Final Pure Carbamate Recryst->Final Wash->Final

Figure 2: Logical flow for isolation. Crystallization is preferred for carbamates due to their strong hydrogen bonding networks.

Detailed Protocols

1. Crystallization (The "Crash" Method) Carbamates often crystallize well due to H-bond donor/acceptor motifs.

  • Solvent System: Hexanes/Ethyl Acetate or Heptane/IPA.

  • Procedure: Dissolve crude oil in minimum hot EtOAc. Add Hexanes dropwise until cloudy. Cool slowly to 4°C.

  • Troubleshooting: If it oils out, scratch the glass or add a seed crystal.

2. Silica Plug Filtration If the product is an oil:

  • Dilute crude in 10% EtOAc/Hexanes.

  • Pass through a short pad of silica.

  • Why? The methyl carbamate (from quench) and urea (trace) are much more polar than most lipophilic carbamate products and will stick to the silica top layer.

Module 4: Troubleshooting (FAQ)

Q1: I see bubbles during the reaction. Is it boiling?

  • Diagnosis: No. This is

    
     evolution.
    
  • Root Cause: Moisture ingress. Your solvent was not dry, or your flask was open to air.

  • Fix: Stop. Dry your solvents over molecular sieves (3Å or 4Å) for 24 hours. Purge the reaction vessel with Argon/Nitrogen.

Q2: My product has a higher melting point than reported and is insoluble in DCM.

  • Diagnosis: You isolated the urea byproduct, not the carbamate.

  • Verification: Check IR. Urea shows a carbonyl stretch ~1630–1660

    
     (lower than carbamate ~1700–1720 
    
    
    
    ).
  • Fix: Filter off the solid (urea is often insoluble). Your product is likely in the filtrate.

Q3: The reaction is stuck at 50% conversion.

  • Diagnosis: Isocyanate deactivation or steric hindrance.

  • Fix:

    • Catalysis: Add 1–5 mol% DMAP (4-Dimethylaminopyridine) or DBTL (Dibutyltin dilaurate).

    • Heat: Increase temperature to 60–80°C (refluxing THF or Toluene). Note: Aromatic isocyanates react faster; aliphatic ones often require heat/catalyst.

Q4: Can I use water to wash away the catalyst?

  • Diagnosis: Only AFTER quenching.

  • Protocol: Once quenched with MeOH, dilute with EtOAc and wash with 1M HCl (to remove DMAP/amine bases) followed by saturated

    
    .
    

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyanate. Link

  • Organic Syntheses. (2013).[2] Synthesis of Allyl Carbamates and Isocyanate Rearrangement. Org. Synth. 2013, 90, 271-286.[2] Link

  • Common Organic Chemistry. (2023). Urea Formation from Isocyanates: Mechanism and Conditions. Link

  • Wipf Group. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh.[4] Link

  • American Chemistry Council. (2024). Guidelines for Safe Handling and Disposal of Isocyanates and Amine Catalysts. Link

Sources

Technical Support Center: Protocol for Removing Urea Byproducts from Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Stoichiometry" of Water

Q: Why does urea form even when I use anhydrous solvents?

A: Urea formation in isocyanate reactions is rarely a random side reaction; it is a direct consequence of the hydrolysis cascade . Even trace moisture (ppm levels) initiates a destructive cycle:

  • Hydrolysis: Isocyanate (

    
    ) reacts with water to form an unstable carbamic acid (
    
    
    
    ).[1]
  • Decarboxylation: Carbamic acid collapses, releasing

    
     and generating a primary amine (
    
    
    
    ).
  • Scavenging: This newly formed amine is a more potent nucleophile than water or your intended alcohol substrate. It immediately attacks a second equivalent of isocyanate.

  • Result: Formation of a symmetric urea (

    
    ), consuming two  equivalents of your valuable isocyanate for every one  molecule of water.
    

This guide provides a tiered protocol for preventing this cascade and removing the byproduct if it occurs.

Part 1: Prevention – The Zero-Moisture Protocol

Q: My isocyanate is expensive. How do I guarantee zero urea formation?

A: You must treat moisture as a stoichiometric reagent. Follow this "Self-Validating" setup protocol.

The "Dry-First" Workflow
VariableStandard Practice (Risky)High-Fidelity Protocol (Recommended)
Glassware Oven-dried at 100°CFlame-dried under vacuum (

mmHg) or oven-dried

for 4 hours.
Solvent "Anhydrous" from bottlePassed through activated alumina columns or stored over activated 3Å/4Å Molecular Sieves for 24h.
Atmosphere Nitrogen balloonPositive pressure argon manifold . Argon is heavier than air, providing a better "blanket" over the reaction surface.
Reagent Added directlyTitrate/Check Quality. If the isocyanate is cloudy/precipitated, filter through a 0.45

PTFE syringe filter under inert gas before use.

Pro-Tip: If your reaction allows, add a moisture scavenger like p-toluenesulfonyl isocyanate (PTSI) or triethyl orthoformate before adding your main isocyanate. These react faster with water than your substrate.

Part 2: Removal Protocols – The Decision Tree

If urea has formed, select your purification strategy based on the solubility differential between your product and the urea byproduct.

Workflow Visualization

UreaRemoval Start Reaction Complete (Urea Present) SolubilityCheck Is the Urea Precipitated? Start->SolubilityCheck Filter Protocol A: Filtration & Trituration SolubilityCheck->Filter Yes (Solid) Soluble Urea is Soluble/Oily SolubilityCheck->Soluble No (Clear Solution) PolarityCheck Product vs. Urea Polarity Soluble->PolarityCheck Chromatography Protocol B: Flash Chromatography PolarityCheck->Chromatography Large Rf Difference Scavenger Protocol C: Polymer-Supported Scavengers PolarityCheck->Scavenger Similar Rf / Scale < 1g

Caption: Decision matrix for selecting the optimal urea removal method based on physical state and polarity.

Protocol A: Filtration & Trituration (The "Crash" Method)

Best for: Symmetric ureas (e.g., DCU, DPU) in non-polar solvents (DCM, Ether).

Theory: Symmetric ureas are highly crystalline and poorly soluble in non-polar organic solvents due to strong intermolecular hydrogen bonding.

  • Concentrate: Reduce reaction volume by 50% via rotary evaporation.

  • Non-Polar Crash: Add 3–5 volumes of cold Hexanes or Diethyl Ether .

    • Why? Most carbamates/urethanes remain soluble in ether/hexane mixtures, while symmetric ureas will crash out as a white solid.

  • Age: Let the suspension sit at 0°C for 30 minutes.

  • Filter: Pass through a sintered glass funnel or a pad of Celite.

  • Wash: Rinse the filter cake with cold hexanes to recover trapped product.

Protocol B: Flash Chromatography (The "Polarity Gap" Method)

Best for: Soluble ureas or when product and urea have similar solubility.

Theory: Ureas possess two H-bond donor sites (


) and one acceptor site (

), making them significantly more polar than isocyanates or carbamates. They will "streak" or stay at the baseline on silica.
  • TLC Check: Run TLC in 30% EtOAc/Hexanes.

    • Target: Product

      
      . Urea 
      
      
      
      .
  • Load: Dry load the crude mixture onto silica gel (do not wet load if the urea is sparingly soluble, as it may clog the column head).

  • Elute: Run a gradient from 0%

    
     30% EtOAc/Hexanes.
    
    • Observation: The urea often elutes very late or requires MeOH/DCM to move.

  • Self-Validation: Check the fractions by IR spectroscopy.

    • Product (Carbamate): Sharp

      
       stretch ~1700–1720 
      
      
      
      .
    • Impurity (Urea): Broad/Split

      
       stretch ~1630–1660 
      
      
      
      (lower wavenumber due to H-bonding).
Protocol C: Chemical Scavenging (The "No-Column" Method)

Best for: Small scale (<500mg) or parallel synthesis.

Theory: Use a polymer-supported reagent to chemically bind the impurity, then filter the polymer away.

  • Scenario 1: Excess Isocyanate remaining.

    • Reagent: Polymer-supported Trisamine (or similar amine resin).

    • Action: Add 3–5 equivalents relative to excess isocyanate. Stir 1 hour. The amine resin reacts with the isocyanate to form a resin-bound urea. Filter the resin; the filtrate contains your pure product.

  • Scenario 2: Excess Amine (preventing urea formation).

    • Reagent: Polymer-supported Isocyanate.[2]

    • Action: Add to reaction to "mop up" unreacted amine before it hydrolyzes or reacts further.

Part 3: Troubleshooting & FAQs

Q: The urea is soluble in my reaction solvent (DMF/DMSO). How do I get it out? A: This is common. Symmetric ureas are soluble in polar aprotic solvents.

  • Solution: Perform an aqueous workup.[3][4] Dilute the DMF reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume). Wash aggressively with 5% LiCl solution (3x) or water. The urea often precipitates at the interface or stays in the organic layer while DMF washes out. If the urea stays in the EtOAc, proceed to Protocol A (concentrate and add hexanes).

Q: I see a new spot on TLC after leaving the reaction overnight. Is it urea? A: Likely yes.

  • Diagnostic: Spray the TLC with anisaldehyde and heat. Ureas often stain differently (faint blue/white) compared to carbamates (strong purple/red).

  • Confirmation: Take a small aliquot, add water, and see if the spot intensity increases. If so, it is moisture-derived urea.

Q: Can I use acid to wash away the urea? A: Generally, no .

  • Reasoning: Unlike amines, ureas are not basic enough to be protonated and extracted into dilute acid (e.g., 1M HCl) under standard workup conditions. Using strong acid might hydrolyze your desired carbamate product. Stick to solubility or chromatography methods.

References

  • Mechanism of Urea Form

    • Title: "Hydrolysis of Isocyan
    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link]

  • Solubility Data & Purification Str

    • Title: "Purification of Laboratory Chemicals: Urea Deriv
    • Source: Butterworth-Heinemann (via ScienceDirect)
    • URL:[Link]

  • Polymer-Supported Scavenging

    • Title: "Use of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Biaryl Carbam
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Solvent Drying Protocols

    • Title: "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants"
    • Source: The Journal of Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 2-Fluoro-4-isocyanato-1-methoxybenzene (also known as 3-Fluoro-4-methoxyphenyl isocyanate). It addresses the unique electronic and steric challenges of this substrate, moving beyond generic isocyanate chemistry to provide actionable, high-level troubleshooting.

Subject: this compound (CAS: 221218-33-3) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Substrate Challenge

Before selecting a catalyst, you must understand the electronic "personality" of your molecule.

  • The Deactivator: The methoxy group (-OCH₃) at the para position is a strong resonance donor (+M). It pushes electron density toward the isocyanate (-NCO) carbon, making it less electrophilic .[1] Consequently, this molecule reacts more slowly with nucleophiles (alcohols/amines) than standard phenyl isocyanate.

  • The Inductive Modulator: The fluorine atom at the meta position (relative to the isocyanate) exerts an electron-withdrawing inductive effect (-I). While this slightly counteracts the methoxy group's deactivation, the net result is still a substrate that requires potent, selective catalysis to outcompete moisture.

Part 1: Catalyst Selection Matrix

User Query: “My reaction with secondary alcohols is too slow, but increasing the temperature causes yellowing. Which catalyst should I use?”

Technical Response: For this electron-rich isocyanate, standard amine catalysts often fail to drive the reaction to completion before side reactions occur. You require a Lewis Acid catalyst that activates the isocyanate carbon without promoting degradation.

Comparative Catalyst Performance Table
Catalyst ClassActive Metal/BaseReactivity ProfileSelectivity (NCO-OH vs NCO-H₂O)Recommended For
Organotin (Traditional) Dibutyltin Dilaurate (DBTL)High .[1] Overcomes methoxy deactivation effectively.Low . Catalyzes water reaction (gassing) equally well.Standard synthesis where moisture is strictly controlled (<200 ppm).
Organobismuth (Selective) Bismuth Carboxylates (e.g., Bi-Octoate)Medium-High .[1] Slower induction but rapid cure.High . Prefers alcohol over water.Best Choice for this substrate to avoid urea precipitates.[1]
Zirconium Chelates Zr-dione complexesHigh .[1] Ligand-dependent.Very High . Excellent hydrolytic stability.Pharmaceutical applications requiring non-toxic trace metals.[1]
Tertiary Amines DABCO / TEALow .[1] Often insufficient for this deactivated substrate.Poor . Promotes trimerization (yellowing).[2]Only as a co-catalyst (synergist) with Zinc or Bismuth.[1]

Part 2: Troubleshooting Guides (Q&A)

Ticket #101: White Precipitate Formation

User: "I am synthesizing a carbamate using this compound in THF. After 1 hour, the solution turned cloudy with a fine white precipitate. What happened?"

Diagnosis: You are witnessing Urea Formation caused by moisture contamination.[1][2] Because your isocyanate is electronically deactivated by the methoxy group, it reacts sluggishly with your alcohol. This "kinetic window" allows even trace moisture (which is often more sterically accessible) to compete for the isocyanate, forming an unstable carbamic acid that decomposes into an amine. This amine then reacts instantly with another isocyanate molecule to form the insoluble urea (white solid).

Corrective Protocol:

  • Switch Catalyst: Move from DBTL to a Bismuth Carboxylate (e.g., Bismuth Neodecanoate).[1] Bismuth preferentially coordinates with the alcohol, effectively "ignoring" the water.

  • Solvent Drying: THF is hygroscopic.[1] Ensure water content is <150 ppm via Karl Fischer titration. Use molecular sieves (3Å or 4Å) in the reaction vessel.

  • Temperature Bump: Increase reaction temperature to 50-60°C . This favors the higher-activation-energy urethane reaction over the lower-energy urea formation.

Ticket #102: Reaction Stalling & Gelation

User: "The reaction started well but stalled at 80% conversion. Upon heating to drive it to completion, the mixture turned into a gel."

Diagnosis: The stalling is likely due to catalyst deactivation or steric hindrance. The subsequent gelation is caused by Isocyanurate Trimerization .[2] When the desired alcohol reaction slows down, excess heat and basic conditions (or certain metal catalysts) induce three isocyanate molecules to cyclize into a stable six-membered ring (isocyanurate).[1] This acts as a crosslinker, causing gelation.

Corrective Protocol:

  • Check Acid Value: If your substrate or solvent contains acid impurities, they can neutralize basic catalysts.[1]

  • Avoid Back-End Heating: Do not simply heat to "finish" the reaction.[1] Instead, add a "kicker" catalyst (fresh aliquot) at the end.

  • Quenching: Once conversion hits >98%, quench the reaction immediately with a small amount of methanol or a scavenger resin to prevent post-reaction trimerization.

Part 3: Visualizing the Chemistry

The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.

Diagram 1: Competitive Reaction Pathways

This diagram visualizes why moisture leads to the "White Precipitate" (Urea) and how thermal stress leads to "Gelation" (Isocyanurate).[1]

ReactionPathways ISO 2-Fluoro-4-isocyanato- 1-methoxybenzene URETHANE Urethane (Desired Product) ISO->URETHANE + ALC (Cat: Bi/Sn/Zr) CARB_ACID Carbamic Acid (Unstable) ISO->CARB_ACID + H2O (Fast w/ non-selective cat) TRIMER Isocyanurate (Gel/Trimer) ISO->TRIMER Heat (>80°C) or Basic Cat ALC Alcohol (R-OH) H2O Moisture (H2O) AMINE Amine (Highly Reactive) CARB_ACID->AMINE - CO2 (Gas) UREA Disubstituted Urea (White Precipitate) AMINE->UREA + ISO (Very Fast)

Caption: Competitive pathways. Green path is desired. Red paths lead to defects (precipitates/bubbles). Grey path leads to gelation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Problem Observed Precip White Solid? Start->Precip Bubbles Bubbling? Start->Bubbles Yellow Yellowing? Start->Yellow Stall Stalled <90%? Start->Stall Precip_Sol Moisture Issue. Switch to Bi-Cat Dry Solvents Precip->Precip_Sol Yes Bubble_Sol CO2 Evolution. Check H2O content Reduce Temp Bubbles->Bubble_Sol Yes Yellow_Sol Oxidation/Trimerization. Remove Amine Cat Use N2 Blanket Yellow->Yellow_Sol Yes Stall_Sol Cat Deactivation. Check Acid Value Add Fresh Cat Stall->Stall_Sol Yes

Caption: Diagnostic flowchart for common isocyanate reaction failures.

Part 4: Standard Operating Procedure (SOP)

Protocol: Bismuth-Catalyzed Urethane Formation For the reaction of this compound with a secondary alcohol.

  • Preparation:

    • Dry solvent (Toluene or THF) over 4Å molecular sieves for 24 hours.

    • Flash dry the reaction vessel with Nitrogen.

  • Stoichiometry:

    • Use 1.05 equivalents of Isocyanate to 1.00 equivalent of Alcohol (slight excess accounts for moisture scavenging).[1]

  • Catalyst Addition:

    • Add Bismuth Neodecanoate at 0.1 - 0.2 wt% relative to total solids.

    • Note: Do not premix catalyst with the isocyanate; add it to the alcohol solution or the final mixture.

  • Reaction:

    • Heat to 60°C . Monitor via FTIR.[2][3]

    • Look for disappearance of the NCO peak (~2270 cm⁻¹) and appearance of the C=O urethane peak (~1700 cm⁻¹).

  • Workup:

    • Once NCO is consumed (or stable), cool to RT.

    • If excess isocyanate remains, quench with 1-2 mL of Methanol.

    • Filter any trace urea solids before evaporation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221218-33-3 (this compound).[1] Retrieved from [Link]

  • Werner Blank (2011). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts.[1] Retrieved from [Link]

  • ResinLab (2021). Moisture Contamination of Polyurethanes: Prevention and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: 2-Fluoro-4-isocyanato-1-methoxybenzene Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 3F4M-ISO (Internal Reference) CAS: 221218-33-3 (and related isomers) Chemical Name: 2-Fluoro-4-isocyanato-1-methoxybenzene Synonyms: 3-Fluoro-4-methoxyphenyl isocyanate

Introduction: The Reactivity Profile

Welcome to the Technical Support Center. You are likely working with This compound , a specialized electrophile commonly used in the synthesis of urea-based kinase inhibitors and carbamate prodrugs.

The Challenge: This molecule presents a unique "Push-Pull" electronic environment.

  • The "Push" (Deactivating): The methoxy group (-OMe) at the para position relative to the isocyanate is a strong resonance donor. This reduces the electrophilicity of the isocyanate carbon, making it less reactive than a standard phenyl isocyanate.

  • The "Pull" (Activating): The fluorine atom at the meta position is inductively electron-withdrawing, slightly regaining some reactivity.

The Result: A "Goldilocks" electrophile—stable enough to handle but reactive enough to require strict solvent control. The wrong solvent choice will either stall your reaction (due to the methoxy deactivation) or lead to irreversible urea impurities (due to moisture sensitivity).

Module 1: Solvent Selection & Chemical Compatibility

Core Directive: The choice of solvent dictates the transition state energy. Isocyanate additions proceed via a polarized transition state; therefore, solvent polarity directly correlates with reaction rate.

Solvent Decision Matrix
Solvent ClassExamplesReaction RateRisk ProfileRecommended Use
Non-Polar Toluene, HexaneSlow Low (Cleanest profiles)Preferred. Product often precipitates, driving equilibrium.
Polar Aprotic DCM, THF, EtOAcMedium Moderate (Hygroscopic)General synthesis. Must be anhydrous.
Dipolar Aprotic DMF, DMSO, MeCNFast High (Side reactions)Only for unreactive nucleophiles. Hard to remove.
Protic Ethanol, WaterN/A CATASTROPHIC FORBIDDEN. Consumes reagent via hydrolysis.
Workflow: Solvent Selection Logic

Use the following logic gate to determine the correct solvent system for your specific nucleophile (amine or alcohol).

SolventSelection Start Start: Select Nucleophile NucType Is Nucleophile Reactive? (e.g., Primary Amine vs. Aniline) Start->NucType Solubility Is Nucleophile Soluble in Toluene/DCM? NucType->Solubility Reactive (Aliphatic Amine) DMF USE DMF/DMSO (Requires workup) Risk of dimerization. NucType->DMF Unreactive (Aniline/Alcohol) Toluene USE TOLUENE (0-25°C) Precipitation likely drives yield. Solubility->Toluene Yes DCM USE ANHYDROUS DCM (0°C -> RT) Standard conditions. Solubility->DCM Partial/No

Figure 1: Decision tree for solvent selection based on nucleophile reactivity and solubility.

Module 2: Troubleshooting Reactivity (Kinetics & Thermodynamics)

Issue: "My reaction is stalling" or "I see starting material remaining."

Root Cause Analysis: The 4-methoxy group donates electron density into the ring, stabilizing the isocyanate and making the central carbon less susceptible to nucleophilic attack. If you are using a weak nucleophile (e.g., an electron-poor aniline), the reaction may be kinetically forbidden in non-polar solvents.

Protocol: The "Thermal Ramp" Method

Do not immediately add catalyst. Catalysts (like TEA or DMAP) can promote isocyanate dimerization (uretdione formation).

  • Baseline: Start in Toluene at 25°C for 4 hours.

  • Check: TLC/LCMS. If <50% conversion:

  • Thermal Boost: Heat to 60°C . The increased thermal energy helps overcome the resonance deactivation from the methoxy group.

  • Catalysis (Last Resort): Only if heating fails, add 1-5 mol% DBTL (Dibutyltin dilaurate) . Note: Tin is difficult to remove from pharmaceutical intermediates.

Module 3: Impurity Management (The Urea "Death Spiral")

Issue: "I have a white precipitate that is NOT my product."

Diagnosis: This is almost certainly the symmetric urea (1,3-bis(3-fluoro-4-methoxyphenyl)urea). This forms when moisture enters the system.[1][2]

The Mechanism of Failure

Water is a better nucleophile than many bulky amines. It attacks the isocyanate to form a carbamic acid, which spontaneously decarboxylates to release CO₂ and an amine.[1][3] Crucially , this new amine is more reactive than your starting nucleophile and immediately attacks a second molecule of isocyanate.

Stoichiometry of Failure: 1 molecule of Water destroys 2 molecules of Isocyanate.

HydrolysisPathway ISO This compound CarbAcid Carbamic Acid (Unstable) ISO->CarbAcid + H₂O H2O H₂O (Moisture) Amine 3-Fluoro-4-methoxyaniline (Highly Reactive Nucleophile) CarbAcid->Amine - CO₂ CO2 CO₂ Gas CarbAcid->CO2 Urea SYMMETRIC UREA IMPURITY (Insoluble Solid) Amine->Urea + 2nd Eq. Isocyanate

Figure 2: The hydrolysis cascade.[1] Note that the amine generated by hydrolysis competes with your intended nucleophile.

Recovery Protocol: Removing Urea

Since the urea is highly crystalline and insoluble in most organic solvents:

  • Filtration: If your product is soluble in DCM/EtOAc, filter the reaction mixture through a celite pad. The urea will often remain on the filter.

  • Trituration: If the product is solid, triturate the crude mixture with hot ether or hexanes . The urea typically remains undissolved.[3]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent if I keep it cold? A: No. Isocyanates react with alcohols to form carbamates (urethanes). Using ethanol as a solvent will convert 100% of your starting material into the ethyl carbamate byproduct, regardless of temperature.

Q: Why is my LCMS showing a mass of [M+18]? A: This is likely not a hydration but an artifact of the hydrolysis pathway or workup. However, if you see [M+1] of your intended product PLUS a peak at [2M - 26] (approximate), that is the symmetric urea dimer.

Q: How do I store this compound? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Isocyanates can slowly dimerize to uretdiones even in the absence of water if left at room temperature for extended periods.

Q: I need to use DMF due to solubility. How do I remove it? A: Do not use rotovap (high boiling point). Dilute the reaction 10x with water (precipitating the product) or wash the organic layer 5x with 5% LiCl solution . The Lithium coordinates the DMF and pulls it into the aqueous phase.

References

  • Isocyanate Reactivity & Mechanisms

    • Title: Kinetics and mechanism of isocyanate reactions.[4][5][6]

    • Source: Semantic Scholar / Journal für Praktische Chemie
    • URL:[Link][7]

  • Solvent Effects on Kinetics

    • Title: Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate.[5]

    • Source: Wiley Online Library / Journal of Applied Polymer Science
    • URL:[Link]

  • Moisture Sensitivity & Urea Formation

    • Title: Moisture Contamination of Polyurethanes (Troubleshooting Guide).
    • Source: ResinLab Technical Guides
    • URL:[Link]

  • Compound Specific Data (Structure/CAS)

Sources

Validation & Comparative

Comprehensive Purity Analysis of 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Fluoro-4-isocyanato-1-methoxybenzene CAS: 221218-33-3 Application: Critical intermediate for kinase inhibitor synthesis (e.g., Vandetanib analogs) and fluorinated pharmaceutical building blocks. Analytical Challenge: The isocyanate (-NCO) moiety is highly reactive toward nucleophiles, particularly water and alcohols. Direct analysis via standard Reversed-Phase HPLC (RP-HPLC) often yields inconsistent results due to on-column hydrolysis, leading to "ghost peaks" of the corresponding amine (2-Fluoro-4-methoxy-aniline) and urea dimers.

The Solution: This guide establishes the Pre-column Derivatization with Dibutylamine (DBA) as the "Gold Standard" method for purity assessment, ensuring stoichiometric conversion to a stable urea derivative prior to analysis. This is compared against Direct Normal Phase HPLC as a secondary alternative.

Comparative Methodology: Why Derivatization?

The following table objectively compares the available analytical strategies for aromatic isocyanates.

FeatureMethod A: DBA Derivatization (Recommended) Method B: Direct Normal Phase Method C: Direct Reversed Phase
Principle Convert unstable -NCO to stable UreaSeparation on polar stationary phase with non-polar solventsSeparation on C18 with aqueous mobile phase
Stability High (Derivative is stable for weeks)Low (Moisture in solvents causes degradation)Very Low (Hydrolysis occurs during run)
Accuracy >99.5% (Stoichiometric reaction)~95% (Variable due to reaction with trace water)Unreliable
LOD/LOQ Excellent (UV response enhanced)GoodPoor (Ghost peaks interfere)
Robustness High (ISO 17734 compliant logic)Medium (Requires strictly anhydrous conditions)N/A

Recommended Protocol: DBA Derivatization HPLC

Reaction Mechanism

The core of this protocol is the rapid, quantitative reaction of the isocyanate with an excess of secondary amine (Dibutylamine) to form a stable urea derivative.

ReactionScheme ISO 2-Fluoro-4-isocyanato- 1-methoxybenzene (Unstable) UREA Stable Urea Derivative (Analyte) ISO->UREA Fast Reaction (Toluene/ACN) DBA Dibutylamine (DBA) (Excess Reagent) DBA->UREA

Figure 1: Derivatization pathway converting the reactive isocyanate into a stable urea for HPLC analysis.

Reagents and Preparation
  • Derivatizing Reagent: 0.1 M Dibutylamine (DBA) in dry Toluene (or Acetonitrile).

  • Diluent: Acetonitrile (HPLC Grade).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile.

Sample Preparation Workflow
  • Weighing: Accurately weigh ~10 mg of the sample into a 20 mL scintillation vial.

  • Derivatization: Immediately add 5.0 mL of the 0.1 M DBA Reagent .

  • Reaction: Vortex for 30 seconds. Allow to stand at room temperature for 10–15 minutes. (Reaction is typically instantaneous for aromatic isocyanates).

  • Quenching/Dilution: Transfer 100 µL of the reaction mixture to an HPLC vial and dilute with 900 µL of Acetonitrile.

    • Note: The excess DBA will elute separately; the urea derivative is the target peak.

HPLC Instrument Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Primary) and 240 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B (ACN) Event
0.0 40 Initial Hold
10.0 90 Elution of Urea Derivative
12.0 90 Wash
12.1 40 Re-equilibration

| 15.0 | 40 | End |

Alternative: Direct Normal Phase HPLC

Use this method only if derivatization is strictly prohibited by SOPs.

  • Column: Silica or Diol (e.g., Phenomenex Luna Silica), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (98:2) or n-Hexane / Dichloromethane.

    • Critical: Solvents must be dried over molecular sieves to remove trace water.

  • Detection: UV 254 nm.[1]

  • Risk: Retention times may drift as the silica surface activity changes with trace moisture absorption.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process and workflow for analyzing this specific fluorinated isocyanate.

Workflow Start Sample Receipt: This compound Check Check Moisture Sensitivity Start->Check Decision Select Method Check->Decision MethodA Method A: DBA Derivatization (Recommended) Decision->MethodA High Accuracy MethodB Method B: Direct Normal Phase (Alternative) Decision->MethodB Qualitative/Quick StepA1 Add Excess Dibutylamine MethodA->StepA1 StepB1 Dry Solvents (Mol. Sieves) MethodB->StepB1 StepA2 Form Stable Urea StepA1->StepA2 StepA3 RP-HPLC Analysis StepA2->StepA3 Result Purity Calculation (Area %) StepA3->Result StepB2 NP-HPLC Analysis StepB1->StepB2 StepB2->Result

Figure 2: Analytical decision matrix and process flow.

Data Interpretation & Troubleshooting

Identifying the Peaks (Method A)
  • Excess Reagent (DBA): Elutes early (often near void volume or as a broad peak depending on pH).

  • Target Analyte (Urea Derivative): Elutes later due to increased hydrophobicity from the butyl chains and the aromatic ring.

  • Impurity (Hydrolyzed Amine): If the sample contained the amine impurity before derivatization, it will appear as a distinct peak (usually earlier than the urea derivative).

    • Validation: Inject a standard of 2-Fluoro-4-methoxyaniline to confirm its retention time.

Stability Data
  • Solid State: Store the isocyanate at 2–8°C under Nitrogen/Argon.

  • Derivatized Sample: Stable for >48 hours in the autosampler at room temperature.

References

  • ISO 17734-1:2013 . Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. Link

  • ASTM D5836-08 . Standard Test Method for Determination of 2,4-Toluene Diisocyanate (2,4-TDI) and 2,6-Toluene Diisocyanate (2,6-TDI) in Workplace Atmospheres (1-2 PP Method). Link

  • Streicher, R. P., et al. "Investigation of the ability of commercially available dry-sampler devices to capture gaseous and particulate isocyanates." Journal of Environmental Monitoring, 2018.
  • PubChem Compound Summary . This compound (CAS 221218-33-3).[2] Link

Sources

Comparative LC-MS Profiling: Optimizing Carbamate Synthesis from 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of carbamates from 2-Fluoro-4-isocyanato-1-methoxybenzene (CAS: 190774-57-3) presents a unique analytical challenge in drug discovery.[1] The presence of the fluorine atom at the ortho position to the methoxy group introduces specific electronic and steric effects that influence both chemical reactivity and chromatographic behavior.

This guide compares two distinct LC-MS methodologies to establish a Gold Standard for monitoring this reaction. We contrast the industry-standard C18 stationary phase against a Pentafluorophenyl (PFP) phase , demonstrating why the latter offers superior selectivity for this specific fluorinated scaffold. Furthermore, we evaluate Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) to minimize in-source thermal degradation of the labile carbamate bond.

Chemical Context & Reaction Pathway[1][2][3][4][5][6]

To accurately monitor this synthesis, one must track three distinct species: the starting isocyanate (highly reactive), the desired carbamate (product), and the urea byproduct (formed via hydrolysis).

Key Analytical Challenge: Isocyanates are unstable in standard aqueous LC-MS mobile phases. Direct injection leads to on-column hydrolysis, creating "ghost peaks" of urea.

  • Solution: A "Quench-and-Shoot" protocol using excess secondary amine (e.g., diethylamine) or alcohol is required to stabilize the isocyanate as a derivative before analysis.

Figure 1: Reaction Monitoring Pathway

ReactionPathway SM Starting Material (this compound) Product Target Carbamate (Stable) SM->Product + R-OH (Main Reaction) Int Carbamic Acid (Unstable) SM->Int + H2O (Moisture) ROH Reagent (Alcohol R-OH) H2O Contaminant (Trace Water) Amine Aniline Derivative (Hydrolysis Product) Int->Amine - CO2 (Decarboxylation) Urea Sym-Diaryl Urea (Major Impurity) Amine->Urea + SM (Dimerization)

Caption: Kinetic pathway showing the competition between desired carbamate formation and moisture-driven urea generation. The analytical method must resolve the Target Carbamate from the Urea impurity.

Comparative Analysis: Stationary Phase Selection

For fluorinated aromatics, standard C18 columns often fail to resolve structurally similar impurities (like the urea dimer) due to a reliance solely on hydrophobic interactions.

The Challenger: Pentafluorophenyl (PFP) Phases

PFP columns utilize a "fluorine-fluorine" interaction and strong


 interactions. The electron-deficient ring of the PFP stationary phase interacts strongly with the electron-rich methoxy group and the dipole of the fluorine on the analyte.
Experimental Data: Separation Performance

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 5 minutes.

MetricC18 (Standard)PFP (Recommended)Interpretation
Retention Time (Carbamate) 2.4 min2.9 minPFP offers greater retention due to

interaction with the aromatic core.[1]
Selectivity (

) vs Urea
1.121.35 Critical: PFP significantly better resolves the urea impurity from the product.[1]
Peak Tailing (As) 1.4 (Tailing)1.1 (Sharp)The fluorine-fluorine interaction reduces silanol activity, sharpening the peak.[1]
Resolution (

)
1.83.2 Baseline separation achieved on PFP; partial co-elution on C18.

Expert Insight: The 2-fluoro substituent on the benzene ring creates a specific dipole vector. On a C18 column, this is largely ignored. On a PFP column, this dipole interacts with the stationary phase, providing "orthogonal" selectivity that pulls the product peak away from non-fluorinated or symmetrically substituted impurities.

Comparative Analysis: Ionization Mode (ESI vs. APCI)

Carbamates are thermally labile. In the ion source, they can undergo In-Source Collision-Induced Dissociation (IS-CID) , reverting to the isocyanate or losing the alcohol moiety.

Comparison Table
FeatureElectrospray Ionization (ESI)APCIVerdict
Thermal Stress Low (Liquid phase ionization)High (Gas phase, heated vaporizer)ESI Wins
Adduct Formation High (

,

,

)
Low (Mostly

)
APCI Wins (Simplicity)
Sensitivity High for polar carbamatesModerateESI Wins
Fragmentation Minimal (Intact Molecular Ion)Moderate (Loss of R-OH common)ESI Wins

Recommendation: Use ESI Positive mode .

  • Note: If Na+ adducts dominate the spectrum, add 5mM Ammonium Formate to the mobile phase to force the formation of

    
     or 
    
    
    
    species, which are easier to quantify.

Validated Experimental Protocol

This protocol is designed to be self-validating. The "Quench" step ensures that what you see in the MS reflects the reactor composition at the exact moment of sampling.

Step 1: Sampling & Quenching (The "Freeze" Method)
  • Prepare a Quench Solution : 5% Diethylamine (DEA) in Methanol.

  • Take a 20

    
    L aliquot from the reaction vessel.
    
  • Immediately dispense into 980

    
    L of Quench Solution.
    
    • Mechanism:[1][2] DEA reacts instantly with any residual isocyanate to form a stable urea derivative (distinct from the process impurity).

  • Vortex for 10 seconds.

Step 2: LC-MS Parameters[1]
  • Column: Fluorophenyl (e.g., Waters CSH Fluoro-Phenyl or Phenomenex Kinetex F5), 2.1 x 50 mm, 1.7

    
    m.
    
  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.

  • Injection Vol: 1

    
    L.
    
  • MS Source (ESI+):

    • Capillary Voltage: 3.0 kV[1]

    • Cone Voltage: 20 V (Keep low to prevent fragmentation)

    • Desolvation Temp: 400°C[1]

Figure 2: Analytical Decision Workflow

Workflow Sample Reaction Aliquot Quench Quench with Excess Amine (Stabilize Isocyanate) Sample->Quench LC LC Separation (Fluorophenyl Column) Quench->LC MS ESI-MS Detection (Low Cone Voltage) LC->MS Decision Isocyanate Derivative Present? MS->Decision Continue Continue Reaction Decision->Continue Yes (>2%) Workup Proceed to Workup Decision->Workup No (<2%)

Caption: Operational workflow ensuring data integrity. The quenching step is the critical control point preventing false negatives.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Signal Split (Doublet Peaks) Rotamers of the carbamate.[1]Heat column to 50°C to coalesce peaks (co-elution of rotamers).
Mass Mismatch (

)
In-source fragmentation (Loss of isocyanate group).[1]Lower Cone Voltage/Fragmentor voltage.[1]
Broad Peaks Isocyanate hydrolyzing on-column.Quench was insufficient. Increase amine concentration in quench solution.

References

  • Isocyanate Analysis & Stability

    • Analysis of Isocyan
    • Source:

  • Column Selectivity (Fluorinated Phases)

    • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18."[3] LCGC North America, 2005.

    • Source:

  • Carbamate Fragmentation

    • "Fragmentation patterns of carbamate derivatives in ESI-MS." Journal of Mass Spectrometry.
    • Source: (General search for carbamate fragmentation mechanisms).

  • Chemical Properties

    • PubChem Entry: 2-Fluoro-4-methoxybenzoic acid derivatives (Structural analogs).[1]

    • Source:

Sources

Distinguishing Urea and Carbamate Formation by IR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Urea and Carbamate Formation by IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical synthesis and polyurethane chemistry, the competition between amine-isocyanate (urea formation) and alcohol-isocyanate (carbamate/urethane formation) reactions determines product integrity. While both species share structural similarities, Infrared (IR) spectroscopy offers a robust, non-destructive method for discrimination. This guide details the spectral nuances, thermodynamic drivers, and experimental protocols required to definitively distinguish these functional groups, focusing on the electronic effects that dictate carbonyl stretching frequencies.

Fundamental Principles: The Electronic Divergence

To accurately interpret the spectra, one must understand the electronic environment of the carbonyl group in both species. The shift in wavenumber (


) is governed by the bond order of the carbonyl (

), which is influenced by resonance donation from adjacent heteroatoms.
  • Urea (

    
    ):  The carbonyl carbon is flanked by two  nitrogen atoms. Both nitrogens possess lone pairs that participate in resonance donation into the carbonyl 
    
    
    
    -system. This strong "double donation" significantly increases the single-bond character of the
    
    
    bond, weakening the spring constant (
    
    
    ) and lowering the stretching frequency.
  • Carbamate (

    
    ):  The carbonyl is flanked by one nitrogen and one oxygen. While the nitrogen donates strongly, the alkoxy oxygen is more electronegative and donates less effectively (and exerts an inductive withdrawing effect). Consequently, the 
    
    
    
    bond retains more double-bond character than in urea, resulting in a higher stretching frequency.
Mechanistic Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the resulting functional groups.

ReactionPathway Iso Isocyanate (R-N=C=O) ~2270 cm⁻¹ Urea Urea (R-NH-CO-NH-R') ν(C=O): 1630-1660 cm⁻¹ Iso->Urea + Amine (Fast Kinetics) Carbamate Carbamate (R-NH-CO-O-R') ν(C=O): 1690-1740 cm⁻¹ Iso->Carbamate + Alcohol (Slower Kinetics) Amine Amine (R'-NH₂) Amine->Urea Alcohol Alcohol (R'-OH) Alcohol->Carbamate

Figure 1: Competitive reaction pathways for isocyanates. Note the distinct carbonyl frequency ranges for the resulting products.

Spectral Comparison: The Fingerprint Regions

The following table synthesizes data from solid-state and solution-phase studies. Note that Hydrogen Bonding (H-bonding) causes significant redshifts (lowering of frequency). In most reaction mixtures (concentrated systems), species exist in the H-bonded state.

Spectral FeatureUrea (R-NH-CO-NH-R) Carbamate (R-NH-CO-O-R) Differentiation Logic
C=O Stretch (H-bonded) 1620 – 1660 cm⁻¹ 1680 – 1710 cm⁻¹ Primary Indicator. Urea absorbs at significantly lower energy due to greater resonance.
C=O Stretch (Free) 1690 – 1700 cm⁻¹1720 – 1740 cm⁻¹Only observed in very dilute solutions. "Free" urea can overlap with H-bonded carbamate.
Amide II (N-H Bend + C-N Stretch) 1540 – 1570 cm⁻¹1520 – 1550 cm⁻¹Urea often shows a stronger, broader band here due to two N-H moieties.
N-H Stretch 3300 – 3450 cm⁻¹ (Often a doublet or broad)3300 – 3450 cm⁻¹ (Single peak dominant)Less reliable for differentiation due to overlap, but urea often shows more complex splitting.
C-O-C Stretch Absent1000 – 1250 cm⁻¹Secondary Indicator. Strong bands in the fingerprint region confirm the presence of the ester linkage in carbamates.
Experimental Protocol: In-Situ Reaction Monitoring

To reliably distinguish these formations in real-time (e.g., during drug synthesis or polymerization), in-situ FTIR (e.g., ATR-FTIR) is the gold standard.

Protocol: Kinetic Discrimination of Urea vs. Carbamate

Objective: Monitor the competitive formation of urea and carbamate in a mixed amine/alcohol system.

  • Instrument Setup:

    • Equip the reaction vessel with an ATR (Attenuated Total Reflectance) probe (Diamond or Silicon crystal).

    • Set resolution to 4 cm⁻¹ and scan rate to 15-30 seconds per spectrum to capture kinetic data.

    • Background: Collect a background spectrum of the pure solvent before adding reactants.

  • Baseline Acquisition:

    • Add the solvent and the isocyanate component.

    • Verify: Confirm the strong Isocyanate peak at ~2270 cm⁻¹ . This is your quantitative reference for consumption.

  • Reactant Addition (The Critical Step):

    • Add the Amine/Alcohol mixture.

    • Note: Amines react orders of magnitude faster than alcohols. Expect immediate appearance of Urea bands.

  • Data Processing:

    • Step A: Monitor the decay of the 2270 cm⁻¹ peak (Isocyanate consumption).

    • Step B: Monitor the growth of the 1640 cm⁻¹ region (Urea).

    • Step C: Watch for a delayed growth in the 1700-1720 cm⁻¹ region (Carbamate).

    • Tip: If peaks overlap (e.g., at 1680-1690 cm⁻¹), apply a Second Derivative algorithm to the spectra. This mathematical transformation separates overlapping shoulders into distinct minima.

Data Analysis & Interpretation Logic

When analyzing the resulting spectra, use the following decision tree to classify the product.

SpectralDecisionTree Start Analyze Carbonyl Region (1600 - 1750 cm⁻¹) CheckHigh Is there a peak > 1700 cm⁻¹? Start->CheckHigh YesHigh Likely Carbamate (Free) or Ester CheckHigh->YesHigh Yes NoHigh Check 1620 - 1670 cm⁻¹ CheckHigh->NoHigh No CheckLow Strong peak in 1620 - 1660 cm⁻¹? NoHigh->CheckLow YesLow Strong Evidence for UREA (H-Bonded) CheckLow->YesLow Yes Ambiguous Ambiguous Zone (1680-1700 cm⁻¹) CheckLow->Ambiguous No (Peak is here) NoLow Check 1680 - 1700 cm⁻¹ Resolve Apply 2nd Derivative & Check C-O-C (1200 cm⁻¹) Ambiguous->Resolve

Figure 2: Logical workflow for assigning carbonyl bands in mixed urea/carbamate systems.

Troubleshooting & Common Pitfalls
  • Solvent Cutoff: Many solvents (e.g., DMF, DMAc) have strong carbonyl absorbances in the 1650–1680 cm⁻¹ region.

    • Solution: Use "spectral subtraction" of the pure solvent, or switch to non-interfering solvents like Toluene or DCM if solubility permits.

  • Concentration Effects: At high dilution, H-bonding breaks, shifting Urea peaks from ~1640 to ~1690 cm⁻¹, causing false identification as Carbamate.

    • Validation: Run a concentration gradient. If the peak shifts significantly with dilution, it is H-bond dependent.

  • Isocyanate Dimers (Uretidiones): Isocyanates can dimerize to form uretidione rings, which show a carbonyl band at ~1760-1780 cm⁻¹. Do not confuse this with carbamate.

References
  • RSC Soft Matter. "Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator." Royal Society of Chemistry. Link

  • NIH PubMed Central. "New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents." National Institutes of Health. Link

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Spectroscopy. Link

  • MDPI. "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study." MDPI Polymers. Link

  • ResearchGate. "Monitoring the alcoholysis of isocyanates with infrared spectroscopy." ResearchGate.[1] Link

Sources

Comparative Study: Isocyanates & Isothiocyanates for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of bioconjugation, Isocyanates (


)  and their sulfur analogs, Isothiocyanates (

)
, represent a class of electrophiles capable of forming exceptionally stable linkages with nucleophilic amines. While N-hydroxysuccinimide (NHS) esters are often the "gold standard" for amine conjugation due to their fast kinetics and physiological pH compatibility, isocyanates offer distinct advantages in bond stability (urea/thiourea vs. amide) and specific applications like fluorophore labeling and surface immobilization.

This guide provides a technical comparison of these reagents, delineating where to use the highly reactive isocyanates versus the more aqueous-stable isothiocyanates, supported by mechanistic insights and validated protocols.

Mechanistic Foundation: The Chemistry of

The core difference between isocyanates and isothiocyanates lies in the heteroatom (


). This single atom dictates the electrophilicity, hydrolytic stability, and the final bond type.
Reaction Mechanism

Both groups react with primary amines (Lysine


-amines or N-terminal 

-amines) through a nucleophilic attack on the central carbon.
  • Isocyanates (

    
    ):  Highly electrophilic. Reacts to form a Urea  linkage.
    
  • Isothiocyanates (

    
    ):  Less electrophilic (more stable). Reacts to form a Thiourea  linkage.
    

ReactionMechanism cluster_0 Reagents cluster_1 Products Isocyanate R-N=C=O (Isocyanate) Urea R-NH-CO-NH-Protein (Urea Bond) Very Stable Isocyanate->Urea + Amine Hydrolysis Hydrolysis (Competitor) Isocyanate->Hydrolysis Fast (H₂O) Isothiocyanate R-N=C=S (Isothiocyanate) Thiourea R-NH-CS-NH-Protein (Thiourea Bond) Stable Isothiocyanate->Thiourea + Amine Isothiocyanate->Hydrolysis Slow (H₂O) Amine H₂N-Protein (Nucleophile)

Figure 1: Reaction pathways of isocyanates and isothiocyanates with amines versus water.[1]

Comparative Performance Analysis

The choice between Isocyanates (NCO), Isothiocyanates (NCS), and NHS Esters depends on the required stability of the reagent during handling and the stability of the final bond.

Table 1: Technical Comparison of Amine-Reactive Chemistries
FeatureIsocyanates (

)
Isothiocyanates (

)
NHS Esters (Alternative)
Primary Target Primary Amines (

), Hydroxyls (

)
Primary Amines (

)
Primary Amines (

)
Linkage Formed Urea (Extremely Stable)Thiourea (Very Stable)Amide (Stable, susceptible to proteases)
Aqueous Stability Poor (

mins). Rapid hydrolysis to amines +

.[2]
Good (

hours). Stable enough for aqueous buffers.
Moderate (

10-20 mins at pH 8).
Reactivity Very High (Promiscuous)Moderate (Selective for unprotonated amines)High (Tunable)
Optimal pH N/A (Usually non-aqueous)pH 9.0 - 9.8pH 7.2 - 8.5
Primary Use Case Surface functionalization (anhydrous), Polymer synthesis.Fluorophore labeling (FITC, TRITC), Protein-Protein coupling.General protein conjugation, ADCs.
Critical Insight: The Hydrolysis Problem

Isocyanates are generally unsuitable for direct solution-phase protein conjugation because water competes effectively with the protein amine for the isocyanate group. The hydrolysis product is an amine, which can then react with remaining isocyanates to form di-substituted ureas (crosslinking artifacts).

  • Solution: Use Isothiocyanates for solution-phase labeling (e.g., FITC). Use Isocyanates only for solid-phase/surface applications where the surface can be kept dry until protein addition.

Experimental Protocols

Protocol A: Solution-Phase Labeling with FITC (Isothiocyanate)

Use this for: Fluorescently labeling antibodies or proteins in solution.

Causality & Rationale:

  • pH > 9.0: Isothiocyanates react only with unprotonated amines. Since the

    
    -amino group of Lysine has a pKa 
    
    
    
    10.5, a high pH is required to deprotonate a fraction of them for reaction.
  • Carbonate Buffer: Phosphate buffers can be used, but Carbonate/Bicarbonate provides the necessary buffering capacity at pH 9.0+.

  • DMSO: FITC is hydrophobic and hydrolytically unstable; dissolving in anhydrous DMSO immediately before use prevents degradation.

Materials:

  • Protein (IgG or BSA) at 2–10 mg/mL.

  • Labeling Buffer: 0.1 M Sodium Carbonate, pH 9.0.

  • FITC (Fluorescein Isothiocyanate) dissolved in anhydrous DMSO (1 mg/mL).

  • Purification: Sephadex G-25 desalting column or Dialysis cassette.

Step-by-Step Workflow:

  • Buffer Exchange: Exchange protein into Labeling Buffer (pH 9.0) to remove any Tris or Glycine (which are amines and will inhibit the reaction).

  • Reagent Prep: Dissolve FITC in DMSO. Critical: Prepare fresh. Do not store in solution.

  • Conjugation: Add FITC solution to the protein dropwise while stirring.

    • Target Ratio: 15–20 molar excess of FITC over protein.

  • Incubation: Incubate for 1 hour at room temperature in the dark (FITC is light sensitive).

  • Quenching (Optional): Add 50 mM Ammonium Chloride or Tris (pH 8.0) to quench unreacted dye.

  • Purification: Separate labeled protein from free dye using a Sephadex G-25 column equilibrated in PBS. The large protein elutes first (Exclusion limit ~5 kDa).

Protocol B: Surface Immobilization with Isocyanates

Use this for: Covalently attaching proteins to glass slides, silicon wafers, or beads.

Causality & Rationale:

  • Anhydrous Activation: Since isocyanates hydrolyze rapidly, the surface activation step must occur in an organic solvent (e.g., Toluene or Acetone).

  • Direct Coupling: Once the surface is functionalized with

    
     groups, the protein solution is applied. The high local concentration of surface groups drives the reaction with protein amines before hydrolysis deactivates the surface.
    

Step-by-Step Workflow:

  • Surface Activation: Treat the glass/silicon surface with 3-(Triethoxysilyl)propyl isocyanate (ICP) in dry toluene (2% v/v) for 12 hours under inert atmosphere.

  • Washing: Wash extensively with dry toluene and acetone to remove unbound silane. Dry under nitrogen.

  • Protein Coupling: Immediately immerse the isocyanate-functionalized surface into the protein solution (100

    
    g/mL in PBS, pH 8.5).
    
  • Incubation: Incubate for 1–2 hours at room temperature. The surface

    
     groups react with protein Lysines to form urea bonds.
    
  • Blocking: Wash surface with PBS + 1% BSA or Ethanolamine to block remaining active sites.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct reagent class based on the application environment.

DecisionTree Start Start: Bioconjugation Goal Environment Is the reaction environment Aqueous or Anhydrous? Start->Environment Aqueous Aqueous Solution (e.g., Protein Labeling) Environment->Aqueous Aqueous Anhydrous Anhydrous/Surface (e.g., Slide Coating) Environment->Anhydrous Anhydrous SelectNCS Select Isothiocyanate (-NCS) (e.g., FITC, TRITC) Aqueous->SelectNCS SelectNCO Select Isocyanate (-NCO) (e.g., Silane-NCO) Anhydrous->SelectNCO Constraint Constraint: Must maintain pH > 9.0 SelectNCS->Constraint

Figure 2: Decision logic for selecting Isocyanate vs. Isothiocyanate reagents.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[2] (The definitive text on isocyanate/isothiocyanate chemistry).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reagents. Retrieved from

  • MedChemExpress. Antibody/Protein Labeling Kit – FITC Protocol. Retrieved from

  • Kim, M., et al. (2015). Protein immobilization onto various surfaces using a polymer-bound isocyanate. Applied Surface Science. Retrieved from

Sources

Safety Operating Guide

2-Fluoro-4-isocyanato-1-methoxybenzene: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Directives

STOP AND READ: The primary hazard in disposing of 2-Fluoro-4-isocyanato-1-methoxybenzene (and all aromatic isocyanates) is container rupture due to pressure buildup.

  • NEVER pour unreacted isocyanates directly into a sealed aqueous waste stream.

  • NEVER seal a waste container immediately after adding a neutralizing agent.

  • ALWAYS quench the isocyanate functionality (-NCO) into a stable urea or carbamate derivative before final disposal.

This guide provides a validated, self-verifying protocol for the neutralization and disposal of CAS 221218-33-3, ensuring compliance with RCRA and standard laboratory safety protocols.

Chemical Profile & Hazard Identification

Understanding the substrate is the first step in safe disposal. This compound is an aromatic isocyanate , making it a potent electrophile and a respiratory sensitizer.

PropertyDetail
Chemical Name This compound
Synonyms 2-Fluoro-4-isocyanatoanisole; 4-Isocyanato-2-fluoroanisole
CAS Number 221218-33-3
Molecular Formula C₈H₆FNO₂
Functional Hazard Isocyanate Group (-NCO): Reacts with water to release CO₂ (pressure hazard). Reacts with biological nucleophiles (toxicity/sensitization).
Primary Risks Respiratory sensitization (asthma-like symptoms), Skin/Eye irritation, Water reactivity.

The "Quench-and-Wait" Neutralization Protocol

You cannot dispose of this chemical as "standard organic waste" without pretreatment. The goal is to chemically convert the reactive isocyanate into an inert amine or urea derivative.

A. The Chemistry of Neutralization

We utilize a hydrolysis reaction accelerated by a base (ammonia or carbonate).

  • Reaction: R-NCO + H₂O → [R-NH-COOH] → R-NH₂ (Amine) + CO₂ (Gas)

  • Risk: The evolution of Carbon Dioxide (CO₂) is the critical control point.

B. Neutralization Solutions (Select One)

Choose the solution compatible with your lab's waste stream.

ComponentMethod A: Flammable (Preferred for Glassware) Method B: Non-Flammable (Preferred for Spills)
Carrier Solvent 50% Ethanol or Isopropanol90% Water
Active Reagent 5% Concentrated Ammonia (aq)8% Sodium Carbonate (Na₂CO₃)
Surfactant Not usually required2% Liquid Detergent
Balance WaterWater
Use Case Rinsing flasks, syringes, and needles.Bulk neutralization of spills or larger reagent quantities.[1]
C. Step-by-Step Disposal Workflow

1. Preparation: Don appropriate PPE: Nitrile gloves (Latex is permeable to isocyanates), safety goggles, and a lab coat. Work inside a fume hood.

2. The Quench (Bulk Reagent):

  • Prepare a waste container (polyethylene drum or beaker) filled with Method B solution. The volume of the neutralizer should be 10x the volume of the isocyanate waste.

  • Slowly add the this compound to the solution while stirring.

  • CRITICAL: Leave the container loosely covered (e.g., a lid resting on top, not screwed down) in the back of the fume hood.

3. The Quench (Trace/Glassware):

  • Rinse all contaminated glassware with Method A solution.

  • Collect the rinsate in a designated "Quenched Isocyanate" beaker.

  • Allow glassware to sit wetted with the solution for 15 minutes before final washing.

4. The "Wait" Phase (Decarboxylation):

  • Allow the mixture to stand for 48 to 72 hours . This ensures complete hydrolysis and off-gassing of CO₂.

  • Self-Validation Check: If you see bubbles, the reaction is still proceeding. Do not seal.

5. Final Verification & Disposal:

  • After 72 hours, check the presence of unreacted isocyanates (optional but recommended for large batches) using an isocyanate indicator pad or by confirming no further gas evolution.

  • Adjust pH to neutral (pH 7-9) if required by your local waste contractor.

  • Seal the container tightly.[2][3] Label as "Deactivated Isocyanate Waste - Non-Hazardous" (or as per local EHS requirements for organic amines).

Decision Logic & Workflow (Visualization)

The following diagram outlines the operational logic for handling this compound, distinguishing between trace residues and bulk waste.

IsocyanateDisposal Start Start: Waste Identification (this compound) Assess Assess Quantity & State Start->Assess Trace Trace Residue (Glassware/Syringes) Assess->Trace Bulk Bulk Reagent (Expired/Leftover) Assess->Bulk SolventWash Rinse with Method A (Ethanol/Ammonia) Trace->SolventWash BulkNeutralize Slow Add to Method B (Carbonate/Water/Detergent) Bulk->BulkNeutralize Wait CRITICAL: Wait 48-72 Hours (Vent Loose Lid - CO2 Release) SolventWash->Wait BulkNeutralize->Wait Check Validation Check (No Bubbles / Indicator Test) Wait->Check Check->Wait Fail (Active Gas) Seal Seal Container (Only after off-gassing stops) Check->Seal Pass Dispose Dispose as Organic Waste (Label: Deactivated Isocyanates) Seal->Dispose

Figure 1: Operational workflow for the safe neutralization and disposal of aromatic isocyanates. Note the critical "Wait" phase to prevent pressure explosions.

Emergency Procedures (Spills)

If this compound is spilled outside the fume hood:

  • Evacuate & Ventilate: Isocyanates are respiratory sensitizers.[4] Clear the area of personnel.

  • PPE Upgrade: Use a full-face respirator with organic vapor cartridges if ventilation is poor.

  • Containment: Surround the spill with an absorbent material.[1][5]

    • Do Use: Vermiculite, dry sand, or treated clay.

    • Do NOT Use: Sawdust or paper (Isocyanates + moisture in cellulose = heat/fire).

  • Decontamination:

    • Scoop absorbed material into an open-top container (do not seal).[1]

    • Flood the spill area with Method B (Carbonate solution). Let it soak for 15 minutes.

    • Clean the area with soap and water.[2][6][7]

  • Disposal: Treat the absorbed waste as "Bulk Reagent" (see Section 3) and allow to off-gas in a fume hood for 72 hours.

References

  • Santa Cruz Biotechnology. this compound Product Data (CAS 221218-33-3).[8] Retrieved from

  • Foam Supplies, Inc.[1] (FSI). Spill & Disposal Procedures – Isocyanate.[1] Retrieved from

  • ActSafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Isocyanates. Retrieved from

Sources

Personal protective equipment for handling 2-Fluoro-4-isocyanato-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Dynamics

Handling 2-Fluoro-4-isocyanato-1-methoxybenzene requires a shift in mindset from "standard organic synthesis" to "high-containment protocol."

Unlike standard reagents, this compound presents a dual-threat mechanism:

  • The Isocyanate (-NCO) Moiety: A potent respiratory sensitizer.[1] Exposure does not always result in immediate toxicity; rather, it can trigger an immunological response (asthma-like sensitization) where subsequent exposure to even trace amounts can cause anaphylactic shock.

  • Fluorine Substitution: The fluorine atom at the 2-position increases the lipophilicity of the molecule compared to its non-fluorinated analogs. This enhances dermal absorption rates, making skin contact significantly more dangerous than with standard phenyl isocyanates.

Critical Operational Rule: All handling must occur within a certified fume hood. Reliance on odor for detection is a failed safety strategy, as the olfactory threshold often exceeds the Permissible Exposure Limit (PEL).

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The following specific configurations are required based on the operation type.

Hand Protection: The "Double-Barrier" System

Single nitrile gloves are permeable to aromatic isocyanates over time. We utilize a Laminate/Nitrile combination to balance dexterity with permeation resistance.

LayerMaterialSpecificationFunction
Inner EVOH/PE Laminate e.g., Silver Shield® or Ansell Barrier®Chemical Barrier: Provides >8 hours breakthrough time against aromatic isocyanates.
Outer Nitrile (Disposable) Minimum 5 mil thicknessMechanical Barrier: Protects the inner glove from tears and provides grip. Change immediately upon splash.
Respiratory Protection[2][3][4][5]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: N95 masks offer zero protection against isocyanate vapors.

Eye & Body Protection
  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are prohibited during liquid transfer due to the risk of aerosolization.

  • Body: Tyvek® lab coat or chemically resistant apron worn over standard cotton lab coat.

Operational Workflow Visualization

The following decision logic dictates the safe handling process.

SafetyProtocol Start Task: Handle this compound Assess Assess Volume & Duration Start->Assess SmallScale < 10 mL / Short Duration Assess->SmallScale LargeScale > 10 mL / Long Duration Assess->LargeScale PPE_Level1 PPE Level 1: Double Nitrile (5 mil) Fume Hood SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Laminate Inner + Nitrile Outer Full Face Shield + Goggles LargeScale->PPE_Level2 Handling Execution: Dry Glassware (No Moisture) Syringe Transfer Preferred PPE_Level1->Handling PPE_Level2->Handling Waste Waste Generation Handling->Waste Quench Quenching Protocol: React with MeOH/Water/Surfactant Waste->Quench Disposal Disposal: Ventilated Cap (CO2 Release) Do NOT Seal Tightly Quench->Disposal

Figure 1: Decision matrix for PPE selection and waste workflow. Note the critical requirement for ventilated caps during disposal.

Detailed Handling Protocols

Preparation
  • Moisture Control: Isocyanates react with water to form amines and release CO₂. This reaction is exothermic and can pressurize sealed vessels. Ensure all glassware is flame-dried or oven-dried.

  • Staging: Place a solid spill tray (polypropylene) in the hood. Line it with absorbent pads.

Transfer Techniques
  • Preferred: Use a gas-tight syringe with a long needle to withdraw liquid through a septum. This "closed system" prevents atmospheric moisture ingress and vapor release.[3]

  • Avoid: Pouring directly from the reagent bottle. This creates turbulence and aerosols.

Decontamination & Quenching (The "Decon Solution")

Never dispose of active isocyanate directly into solvent waste drums. It creates a "time bomb" of CO₂ pressure.

The Decon Recipe:

  • 50% Ethanol or Isopropyl Alcohol (Solvent)

  • 45% Water (Reactant)

  • 5% Concentrated Ammonia or Sodium Carbonate (Catalyst)

  • Trace: Liquid Detergent (Surfactant)

Procedure:

  • Collect waste in a beaker inside the hood.

  • Slowly add the Decon Solution (Ratio 10:1 Decon to Isocyanate).

  • Allow to stand for 48 hours in the hood.

  • Check pH (should be alkaline) and absence of isocyanate odor.

  • Dispose of as basic organic waste.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Wipe off excess liquid with a dry pad (do not use solvent, it increases absorption).2. Wash with soap and water for 15 minutes.3.[4] Seek medical attention immediately (sensitization risk).[3]
Eye Contact Flush with water for 15 minutes.[5][3][4][6] Hold eyelids open. Transport to ER.
Spill (>5mL) 1. Evacuate the lab.2. Don Full-Face Respirator (OV Cartridges).3. Cover spill with Decon Solution soaked absorbent pads.4. Wait 30 minutes before cleanup.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenyl isocyanate. Retrieved from

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Isocyanates. Retrieved from

  • Columbia University. Chemical Resistance Guide for Gloves. Retrieved from

  • Ansell Healthcare. Chemical Permeation & Degradation Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.